ABT-751
Description
ABT-751 has been investigated for the treatment of Lung Cancer, Non-Small Cell Lung Cancer, and Non-Small-Cell Lung Cancer.
Colchicine-Site Binding Agent this compound is an orally bioavailable antimitotic sulfonamide. ABT- 751 binds to the colchicine-binding site on beta-tubulin and inhibits the polymerization of microtubules, thereby preventing tumor cell replication. This agent also disrupts tumor neovascularization, reducing tumor blood flow and so inducing a cytotoxic effect. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
inhibits tubulin polymerization; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-15-8-10-16(11-9-15)26(23,24)21-17-3-2-12-19-18(17)20-13-4-6-14(22)7-5-13/h2-12,21-22H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVCIZFVQDVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869913 | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141430-65-1, 857447-92-8 | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141430-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E 7010 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141430651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT751 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857447928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT-751 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 141430-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzene-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABT-751 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5V5OB9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Molecular Tussle: A Technical Guide to the ABT-751 Binding Site on β-Tubulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751, a novel sulfonamide antimitotic agent, has garnered significant interest in the field of oncology for its ability to inhibit microtubule polymerization, a critical process in cell division. This technical guide provides an in-depth exploration of the binding interaction between this compound and its molecular target, β-tubulin. By delving into the quantitative binding data, detailed experimental methodologies, and the structural basis of this interaction, we aim to provide a comprehensive resource for researchers and drug development professionals working to advance cancer therapeutics.
Mechanism of Action: Disrupting the Cytoskeleton
This compound exerts its potent antimitotic effects by binding to the colchicine-binding site on β-tubulin.[1][2][3][4][5] This interaction prevents the polymerization of tubulin dimers into microtubules, essential components of the mitotic spindle.[1][2][3][4][5] The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death), ultimately inhibiting the proliferation of cancer cells.[6] Furthermore, this compound has been shown to disrupt tumor neovascularization, reducing blood flow to the tumor and contributing to its cytotoxic effects.[5][7] A key advantage of this compound is that it is not a substrate for the multidrug resistance (MDR) transporter, making it effective against cell lines that have developed resistance to other chemotherapeutic agents like vincristine, doxorubicin, and cisplatin.
Quantitative Analysis of this compound and β-Tubulin Interaction
The binding affinity and inhibitory activity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Ki) | 3.3 µM | βIII-tubulin isoform | |
| Inhibition of Microtubule Polymerization (IC50) | 3.1 µM | In vitro tubulin polymerization | |
| ~1.5 µM | Neuroblastoma cell lines | [4] | |
| ~3.4 µM | Non-neuroblastoma cell lines | [4] |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| WM-115 | Melanoma | 208.2 - 1007.2 | [4] |
| WM-266-4 | Melanoma | 208.2 - 1007.2 | [4] |
| Neuroblastoma Cell Lines | Neuroblastoma | 600 - 2600 | [8] |
| Other Solid Tumor Cell Lines | Various | 700 - 4600 | [8] |
The Structural Basis of Interaction: A Look into the Colchicine Binding Pocket
The precise binding mode of this compound to β-tubulin has been elucidated through X-ray crystallography. The crystal structure of the tubulin-ABT-751 complex has been deposited in the Protein Data Bank (PDB) with the accession code 3HKC .[2]
This structural data reveals that this compound lodges itself within the colchicine binding site on β-tubulin. The methoxy and pyridine groups of this compound align with the C and A rings of colchicine, respectively, while the sulfonamide bridge occupies a similar space to the B ring of colchicine.[3] A critical interaction involves a hydrogen bond formed between the phenolic group of this compound and the side chain of Tyrβ202 on β-tubulin.[3] this compound sits deeper within the binding pocket compared to colchicine and does not form direct interactions with the α-tubulin subunit.[3] Other residues in β-tubulin that form van der Waals contacts with this compound include Thrβ239, Valβ238, Gluβ200, and Pheβ169.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with β-tubulin.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[1]
-
Add the this compound solution at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes. The light scattering caused by microtubule formation leads to an increase in absorbance.
-
Plot the absorbance values against time to generate polymerization curves.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits tubulin polymerization by 50%.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][10][11]
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11]
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of this compound that reduces cell viability by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[12]
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to generate a histogram representing the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
This compound Mechanism of Action
Caption: Mechanism of this compound induced cell death.
This compound and the AKT/mTOR Signaling Pathway
Caption: Inhibition of the AKT/mTOR pathway by this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound characterization.
Conclusion
This technical guide has provided a detailed overview of the binding of this compound to its target, β-tubulin. The quantitative data, structural insights, and detailed experimental protocols presented herein offer a valuable resource for the scientific community. A thorough understanding of the molecular interactions and cellular consequences of this compound's binding is paramount for the rational design of next-generation tubulin inhibitors and for optimizing its clinical application in the fight against cancer. The provided diagrams offer a clear visual representation of the key processes involved, further aiding in the comprehension of this potent antimitotic agent.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. rcsb.org [rcsb.org]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDBe-KB Protein Pages [ebi.ac.uk]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Text Mining Integration System [research.bioinformatics.udel.edu]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
ABT-751: A Technical Guide to a Novel Sulfonamide Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of ABT-751 (also known as E7010), an orally bioavailable sulfonamide with antimitotic and anti-angiogenic properties. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Structure and Physicochemical Properties
This compound is a synthetic sulfonamide with the IUPAC name N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide[1]. Its chemical structure is characterized by a central pyridinyl ring linked to a 4-hydroxyphenylamino group and a 4-methoxybenzenesulfonamide moiety.
Below is a summary of its key chemical and physicochemical properties:
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide | [1] |
| Synonyms | E7010, ABT751 | [1] |
| CAS Number | 141430-65-1 (free base) | [1][2] |
| Molecular Formula | C₁₈H₁₇N₃O₄S | [1][2] |
| Molecular Weight | 371.41 g/mol | [1][3] |
| Appearance | Pink Solid | [1] |
| Solubility | Soluble in DMSO and ethanol. Insoluble in water. | [1] |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC=C2)NC3=CC=C(C=C3)O | [1][2][4] |
| InChI Key | URCVCIZFVQDVPM-UHFFFAOYSA-N | [1][2] |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of microtubule polymerization.[5][6] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin.[5][6] This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for various cellular processes, most notably mitotic spindle formation during cell division. The disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[6]
An important characteristic of this compound is its activity against tumor cells that are resistant to other classes of tubulin-targeting agents, such as taxanes and vinca alkaloids. This is attributed to the fact that this compound is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter.
Beyond its direct antimitotic effects, this compound also exhibits anti-angiogenic properties by disrupting the tumor vasculature.[5] This is thought to occur through its effects on endothelial cell microtubules, leading to a reduction in tumor blood flow.
Signaling Pathway of this compound
Figure 1: Proposed signaling pathway of this compound in tumor and endothelial cells.
Pharmacokinetic Properties
This compound has been evaluated in several Phase I clinical trials in both adult and pediatric populations. The compound is orally bioavailable and generally exhibits dose-proportional pharmacokinetics.
Pharmacokinetic Parameters in Humans
| Parameter | Adult (250 mg q.d.) | Pediatric (200 mg/m²/day) | Reference(s) |
| Tmax (Time to Peak Concentration) | ~2 hours | ~2 hours | |
| t½ (Half-life) | Not specified | ~5.1 hours | |
| Apparent Clearance | Not specified | 33 mL/min/m² | |
| AUC₀-∞ (Area Under the Curve) | Not specified | 91 mcg·h/mL | |
| Maximum Tolerated Dose (MTD) | 250 mg/day | 200 mg/m²/day | |
| Primary Metabolism | Glucuronidation and Sulfation | Glucuronidation and Sulfation |
In Vitro and In Vivo Efficacy
This compound has demonstrated significant antitumor activity in a broad range of preclinical models.
In Vitro Cytotoxicity
| Cell Line Type | IC₅₀ Range (µM) | Reference(s) |
| Neuroblastoma | 0.6 - 2.6 | |
| Other Solid Tumors | 0.7 - 4.6 |
In Vivo Efficacy in Xenograft Models
This compound has shown significant single-agent antitumor activity and has been observed to enhance the efficacy of standard chemotherapeutic agents in various xenograft models.
| Xenograft Model | Combination Agent | Outcome | Reference(s) |
| Calu-6 (NSCLC) | Cisplatin | Dose-dependent enhancement in growth delay | |
| HT-29 (Colon) | 5-FU | Dose-dependent enhancement in growth delay |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of research findings. Below are generalized protocols for assays commonly used to evaluate the activity of this compound.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Figure 2: Workflow for a typical tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: this compound at various concentrations or a vehicle control is added to the tubulin solution.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory activity.
Cell Viability Assay (MTT/MTS)
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization (for MTT): A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting cell viability against the concentration of this compound.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Figure 3: General workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are treated with this compound orally according to a specified dosing schedule. A control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size or after a predefined treatment period.
-
Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a promising antimitotic agent with a distinct mechanism of action that involves binding to the colchicine site on β-tubulin. Its oral bioavailability and activity against multidrug-resistant tumors, coupled with its anti-angiogenic properties, make it a compound of significant interest for cancer therapy. This technical guide provides a foundational understanding of its chemical, pharmacological, and pharmacokinetic properties, along with standardized experimental protocols for its evaluation. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemosensitization and radiosensitization of human lung and colon cancers by antimitotic agent, this compound, in athymic murine xenograft models of subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Effects of ABT-751 on Cell Cycle Progression
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABT-751 is an orally bioavailable, small-molecule sulfonamide that functions as a potent antimitotic agent.[1] Its primary mechanism involves binding to the colchicine site on β-tubulin, which disrupts microtubule polymerization dynamics.[2][3] This interference with the mitotic spindle apparatus leads to a robust arrest of the cell cycle at the G2/M phase, ultimately culminating in apoptotic cell death in various cancer cell lines.[4][5][6] Beyond its direct impact on microtubules, this compound modulates critical signaling pathways, including the PI3K/AKT and NFκB pathways, to enforce cell cycle arrest. This document provides a comprehensive technical overview of this compound's effects on cell cycle progression, detailing its molecular mechanisms, quantitative impact on cancer cells, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Microtubule Disruption
The eukaryotic cell cycle is a tightly regulated process, with the transition from G2 phase to mitosis (M phase) being critically dependent on the formation of a functional mitotic spindle. This spindle, composed of microtubule polymers, is responsible for the accurate segregation of chromosomes into daughter cells.
This compound exerts its primary anticancer effect by directly targeting this process.[7] It binds to the colchicine-binding site on β-tubulin, a core subunit of microtubules.[3][5] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][4] The resulting disruption of microtubule dynamics prevents the formation of a proper mitotic spindle, which activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M transition.[4][5] This prolonged arrest ultimately triggers the intrinsic apoptotic pathway.[8] An important characteristic of this compound is that it is not a substrate for the multidrug resistance (MDR) transporter P-glycoprotein, allowing it to remain effective in cell lines that have developed resistance to other tubulin-targeting agents like taxanes.[3][5]
Modulation of Cell Cycle Signaling Pathways
This compound reinforces G2/M arrest through the modulation of key intracellular signaling pathways that control cell proliferation and survival. Its effects converge on the downregulation of S-phase kinase-associated protein 2 (SKP2), a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex responsible for targeting cell cycle inhibitors for degradation.
Inhibition of the PI3K/AKT/SKP2 Axis
This compound has been shown to inhibit the PI3K/AKT signaling pathway in urinary bladder urothelial carcinoma (UBUC) cells.[9] The AKT kinase, when active, can phosphorylate and stabilize SKP2. By inhibiting AKT activation, this compound leads to decreased levels of stable and phosphorylated SKP2.[9] The reduction in SKP2 activity prevents the targeted degradation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 (CDKN1A) and p27 (CDKN1B).[9] The accumulation of p21 and p27 proteins effectively inhibits CDK activity, thereby enforcing a block on cell cycle progression.[9]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Apoptosis Induction Pathway of ABT-751: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the induction of apoptosis by ABT-751, a novel sulfonamide antimitotic agent. This compound targets microtubule polymerization, leading to cell cycle arrest and subsequent programmed cell death, making it a compound of interest in oncology research. This document summarizes key findings, presents quantitative data, details experimental methodologies, and provides visual representations of the critical signaling pathways.
Core Mechanism of Action: Microtubule Disruption
This compound is an orally bioavailable compound that binds to the colchicine-binding site on β-tubulin.[1][2][3] This interaction inhibits the polymerization of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[4][5] The disruption of microtubule dynamics is the primary event that triggers a cascade of downstream effects, culminating in apoptosis.[1][6] Preclinical studies have demonstrated its antitumor activity across a broad range of human tumor cell lines, including those resistant to other chemotherapeutic agents like paclitaxel and doxorubicin.[1][6]
Induction of G2/M Cell Cycle Arrest
By interfering with microtubule formation, this compound effectively halts the cell cycle at the G2/M phase.[2][7][8] This arrest is a critical checkpoint, preventing cells with compromised mitotic spindles from proceeding through cell division.[9][10][11] The prolonged arrest at this phase is a key trigger for the initiation of the apoptotic cascade.[7][12] Studies in various cancer cell lines, including hepatocellular carcinoma and urinary bladder urothelial carcinoma, have consistently shown a significant accumulation of cells in the G2/M phase following this compound treatment.[7][12]
Signaling Pathways of this compound-Induced Apoptosis
The apoptotic signaling initiated by this compound involves a complex interplay of various cellular components, including the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases. The process engages both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[7][12]
Key Signaling Events:
-
Reactive Oxygen Species (ROS) Generation: Treatment with this compound leads to the generation of ROS, which contributes to cellular stress and DNA damage.[7] This oxidative stress is a significant factor in the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[7] Suppression of ROS has been shown to significantly decrease the percentage of this compound-induced apoptotic cells.[7]
-
Modulation of Bcl-2 Family Proteins: this compound significantly alters the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[7][13][14] Specifically, it causes a marked downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic proteins BAX and BAK.[7][15] This shift in the Bcl-2 family protein ratio is crucial for mitochondrial outer membrane permeabilization (MOMP).[13]
-
Caspase Activation: The apoptotic pathway converges on the activation of caspases, the executioners of apoptosis. This compound treatment leads to the cleavage and activation of initiator caspases, including caspase-8 (implicating the extrinsic pathway) and caspase-9 (confirming the intrinsic pathway), and the executioner caspase, caspase-3.[7][8] Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[16]
-
AKT/mTOR Pathway Downregulation: this compound has been shown to downregulate the AKT/mTOR signaling pathway.[7][12] This pathway is a critical regulator of cell survival and proliferation, and its inhibition by this compound contributes to the overall pro-apoptotic cellular environment.
The following diagram illustrates the core apoptosis induction pathway by this compound.
Interplay with Autophagy
Interestingly, this compound also induces autophagy, a cellular process of self-digestion, in some cancer cells.[7][12] This autophagy appears to play a protective role, delaying the onset of apoptosis.[7] Pharmacological inhibition of autophagy has been shown to significantly increase the percentage of this compound-induced apoptotic cells.[7][12] This suggests a potential therapeutic strategy of combining this compound with an autophagy inhibitor to enhance its cytotoxic effects.
The following diagram illustrates the experimental workflow for investigating the interplay between autophagy and apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BFTC905 | Urinary Bladder Urothelial Carcinoma | ~600 | [12] |
| J82 | Urinary Bladder Urothelial Carcinoma | ~700 | [12] |
| Huh-7 | Hepatocellular Carcinoma | Not explicitly stated in abstract | [7] |
| Melanoma Cell Lines (Panel) | Melanoma | 208.2 - 1007.2 | [17][18] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | This compound Concentration | Effect on G2/M Phase | Effect on Apoptosis | Reference |
| BFTC905 | 0.6 µM | Increase | Induction | [12] |
| J82 | 0.7 µM | Increase | Induction | [12] |
| Huh-7 | Not specified | G2/M Arrest | Induction | [7] |
Key Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells, which reflects the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8][19]
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Western Blotting
-
Principle: Detects and quantifies the expression levels of specific proteins involved in the apoptotic pathway.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, BAX, cleaved caspase-3, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Cell Cycle Analysis
-
Principle: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Protocol:
The following diagram outlines a general experimental workflow for characterizing the pro-apoptotic activity of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 15. AM251 induces apoptosis and G2/M cell cycle arrest in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
ABT-751: A Technical Guide on Overcoming Multidrug Resistance in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. ABT-751, an orally bioavailable sulfonamide, has emerged as a promising anti-mitotic agent with the ability to circumvent P-gp-mediated resistance. This technical guide provides a comprehensive overview of the preclinical activity of this compound in MDR cancer models, detailing its mechanism of action, efficacy data, and experimental methodologies.
Introduction to this compound
This compound is a second-generation microtubule-binding agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Its distinct mechanism of action, binding to the colchicine site on β-tubulin, differentiates it from other microtubule-targeting agents like taxanes and vinca alkaloids, which are often substrates for P-gp.[2][3] This key characteristic allows this compound to maintain its cytotoxic activity in cancer cells that have developed resistance to conventional chemotherapeutics through the overexpression of P-gp.[1][2]
Mechanism of Action in MDR Cancer Cells
This compound's efficacy in MDR cancer models is primarily attributed to its ability to bypass the P-gp efflux pump.[2][4] Unlike taxanes, which are known P-gp substrates, this compound is not transported out of the cell by P-gp, allowing it to accumulate intracellularly and exert its anti-mitotic effects.[4][5] Furthermore, studies suggest that this compound may also actively contribute to the reversal of MDR by inhibiting the ATPase activity of P-gp.[4][5][6] This dual activity of evading and potentially inhibiting P-gp makes this compound a compelling candidate for treating MDR cancers. While this compound is not a substrate for P-gp, some evidence suggests it may be a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2), another ABC transporter implicated in MDR.[4][5][7]
Signaling Pathway of this compound in Cancer Cells
Figure 1: this compound cellular uptake and mechanism of action.
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo activity of this compound in various cancer models, including those with an MDR phenotype.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | MDR Phenotype (P-gp expression) | This compound IC50 | Paclitaxel IC50 | Docetaxel IC50 | Reference |
| DLKP | Lung Cancer | Low | Not specified | Not specified | Not specified | [5] |
| DLKP-A | Lung Cancer | High (P-gp overexpression) | Not impacted by P-gp overexpression | Strong resistance | Not specified | [5] |
| Lox-IMVI | Melanoma | Variable | Higher than taxanes | Lower than this compound | Lower than this compound | [5] |
| Malme-3M | Melanoma | Variable | Higher than taxanes | Lower than this compound | Lower than this compound | [5] |
| Sk-Mel-5 | Melanoma | Variable | Higher than taxanes | Lower than this compound | Lower than this compound | [5] |
| Sk-Mel-28 | Melanoma | Variable | Higher than taxanes | Lower than this compound | Lower than this compound | [5] |
Note: The study in melanoma cell lines found that while this compound IC50 values were higher than taxanes, they were within clinically achievable parameters. Importantly, sensitivity to this compound did not correlate with P-gp expression, unlike taxanes.[5][6]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| PC-3 | Prostate | This compound (100 mg/kg/day, 5 days on/5 off x2) | Significant single-agent activity | [1] |
| PC-3 | Prostate | This compound (100 mg/kg/day) + Docetaxel (16.5 mg/kg/day) | Additive antitumor efficacy | [1] |
| Calu-6 | NSCLC | This compound (75 or 100 mg/kg/day) | Inactive as monotherapy | [1] |
| Calu-6 | NSCLC | This compound (75 or 100 mg/kg/day) + Docetaxel (10 or 20 mg/kg/day) | Pronounced synergistic activity | [1] |
| MDA-MB-468 | Breast | This compound (75 and 100 mg/kg/day, 5 days on/5 off x2) | Dose-dependent tumor inhibition | [1] |
| MDA-MB-468 | Breast | This compound (75 and 100 mg/kg/day) + Docetaxel (33.3 mg/kg/day) | Greater than additive responses | [1] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Cell Culture and Anti-proliferative Assays
-
Cell Lines: Melanoma (Lox-IMVI, Malme-3M, Sk-Mel-5, Sk-Mel-28) and lung cancer (DLKP, DLKP-A) cell lines were used.[5]
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound, paclitaxel, or docetaxel for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was determined using assays such as the acid phosphatase (APH) assay. The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated from dose-response curves.
P-gp and BCRP ATPase Activity Assays
-
Objective: To determine the direct interaction of this compound with P-gp and BCRP transporters.[5]
-
Methodology: Commercially available ATPase assay kits were used with purified P-gp or BCRP membranes. The assay measures the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis in the presence of the test compound.
-
Procedure:
-
P-gp or BCRP membranes were incubated with varying concentrations of this compound or a control compound (e.g., verapamil for P-gp activation, sulfasalazine for BCRP activation).
-
The reaction was initiated by the addition of MgATP.
-
After incubation, the reaction was stopped, and the amount of liberated Pi was quantified colorimetrically.
-
An increase in ATPase activity suggests the compound is a substrate, while a decrease can indicate inhibition.[4]
-
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used.
-
Tumor Implantation: Human cancer cells (e.g., PC-3, Calu-6, MDA-MB-468) were subcutaneously injected into the flanks of the mice.[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally, while docetaxel was given via injection, following the schedules outlined in Table 2.[1]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. Body weight was also monitored as an indicator of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, or at the end of the treatment cycle. Tumor growth inhibition was calculated to assess efficacy.
Experimental Workflow for In Vivo Xenograft Studies
Figure 2: A generalized workflow for preclinical xenograft studies.
Conclusion and Future Directions
The preclinical data strongly support the activity of this compound in multidrug-resistant cancer models, particularly those overexpressing P-glycoprotein. Its ability to evade P-gp-mediated efflux and potentially inhibit P-gp function, combined with its synergistic effects with taxanes, positions this compound as a valuable agent for further investigation in the treatment of MDR tumors.[1][5] Future research should focus on elucidating the clinical relevance of its interaction with BCRP and exploring its efficacy in a broader range of MDR cancer types. Combination therapies, such as with taxanes or other targeted agents, warrant further clinical evaluation in patients with refractory cancers.[1] While this compound has shown acceptable toxicity profiles in clinical trials, optimizing its therapeutic window, particularly in combination regimens, will be crucial for its successful clinical translation.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [researchrepository.ul.ie]
- 6. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
ABT-751 Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ABT-751, a potent anti-mitotic agent, in in vitro cell culture experiments. Detailed protocols for assessing its biological activity and understanding its mechanism of action are provided below.
Introduction
This compound is an orally bioavailable sulfonamide that acts as a microtubule-targeting agent.[1][2] It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and in some cases, autophagy.[4][5] A key feature of this compound is its ability to overcome multi-drug resistance (MDR) mediated by P-glycoprotein (P-gp), making it an agent of interest for treating refractory cancers.[3][6]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line Type | Specific Cell Line(s) | Assay Duration | IC50 Concentration Range | Reference(s) |
| Neuroblastoma | Not specified | Not specified | 0.6–2.6 μM | [1] |
| Other Solid Tumors | Not specified | Not specified | 0.7–4.6 μM | [1] |
| Melanoma | WM-115, WM-266-4, etc. | Not specified | 208.2–1007.2 nM | [6] |
| Urinary Bladder Urothelial Carcinoma | BFTC905 | 48 h | 0.6 μM | [4] |
| Urinary Bladder Urothelial Carcinoma | BFTC905 | 72 h | 0.4 μM | [4] |
| Urinary Bladder Urothelial Carcinoma | J82 | 48 h | 0.7 μM | [4] |
| Urinary Bladder Urothelial Carcinoma | J82 | 72 h | 0.37 μM | [4] |
| Colon Carcinoma | HCT-15 | 72 h | 0.34 μM |
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is typically prepared by dissolving it in dimethyl sulfoxide (DMSO).[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 50 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.[1]
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
For experiments, dilute the stock solution in cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[1]
-
Carefully remove the medium from each well.
-
Add 100-150 μL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 μg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 μg/mL in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for longer storage.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at room temperature to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
This method uses Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 μL of fluorochrome-conjugated Annexin V to 100 μL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.[7]
-
Add 400 μL of Annexin V binding buffer to each tube.
-
Add 5 μL of PI solution immediately before analysis.
-
Analyze the samples by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
Protocol for the Dissolution and Use of ABT-751 in a Laboratory Setting
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751, also known as E7010, is an orally bioavailable, antimitotic sulfonamide agent.[1][2] It functions as a microtubule polymerization inhibitor by binding to the colchicine site on β-tubulin.[1][3] This action disrupts the formation of the mitotic spindle, leading to a cell cycle block at the G2/M phase and subsequent apoptosis.[4] Notably, this compound has demonstrated efficacy against a range of tumor cell lines, including those resistant to other chemotherapeutic agents like vincristine, doxorubicin, and cisplatin, as it is not a substrate for the multidrug resistance (MDR) transporter.[1][3]
These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo laboratory studies, ensuring optimal performance and reproducibility of experimental results.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of this compound is presented in the table below. It is crucial to use fresh, high-quality solvents to achieve the maximum solubility. For instance, moisture-absorbing DMSO can reduce the solubility of this compound.[1]
| Property | Value | Reference |
| Molecular Weight | 371.41 g/mol | [3] |
| Molecular Formula | C₁₈H₁₇N₃O₄S | [3] |
| CAS Number | 141430-65-1 | [3] |
| Purity | ≥98% | [5] |
| Storage (Powder) | Store at +4°C or -20°C | [5] |
| Storage (In Solvent) | -80°C for up to 1 year | [6] |
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | ~100 - 199 mM | ~37.1 - 74 mg/mL | [1][3][6] |
| Ethanol | ~25 - 32 mM | ~9.3 - 12 mg/mL | [3][6] |
| Water | Insoluble | <1 mg/mL | [3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
For cellular assays, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Sonication may be used to aid dissolution.[6]
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Sterilization: Sterilization of DMSO-based stock solutions is generally not required due to the solvent's inherent sterilizing properties. However, for added assurance, the solution can be filtered through a 0.22 µm organic-compatible filter.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Example Calculation for a 10 mM Stock Solution: To prepare a 10 mM stock solution, dissolve 3.714 mg of this compound (MW: 371.41) in 1 mL of DMSO.
Working Solution Preparation for Cell-Based Assays
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration. It is critical to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically below 0.1% to 0.5% (v/v).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Cell Treatment: Replace the existing media in the cell culture plates with the media containing the desired concentration of this compound or the vehicle control.
Preparation of Formulations for In Vivo Use
For animal studies, this compound can be formulated for oral administration.
Materials:
-
This compound powder
-
Propylene glycol
-
Tween 80
-
D5W (5% dextrose in water) or Carboxymethylcellulose sodium (CMC-Na) solution
Example Oral Suspension Formulation:
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-Na) in water.
-
Add the required amount of this compound powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).
-
Mix thoroughly to create a homogenous suspension. This should be used immediately.[1]
Example Clear Solution Formulation for Injection:
-
Prepare a stock solution of this compound in propylene glycol (e.g., 50 mg/mL).
-
In a separate tube, add Tween 80.
-
Add the clarified propylene glycol stock solution to the Tween 80 and mix until clear.
-
Add D5W to reach the final desired volume and concentration. For example, to make 1 mL of a working solution, you could use 300 µL of a 50 mg/mL stock in propylene glycol, 50 µL of Tween 80, and 650 µL of D5W. The mixed solution should be used immediately for optimal results.[1]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its use in cell viability assays.
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Autophagy | Microtubule Associated | TargetMol [targetmol.com]
Application Notes and Protocols for ABT-751 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is an orally bioavailable, small-molecule sulfonamide that acts as a microtubule-targeting agent. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] Preclinical studies have demonstrated its antitumor activity across a broad spectrum of tumor cell lines, including those exhibiting multidrug resistance.[3] Furthermore, this compound has been shown to possess anti-vascular properties by disrupting tumor blood flow.[4] These characteristics make this compound a compound of interest for investigation in various cancer models, particularly in in vivo mouse xenograft studies.
These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, including detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the key signaling pathways affected by the compound.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the quantitative data on the efficacy of this compound, both as a single agent and in combination with other therapies, in various mouse xenograft models.
Table 1: Single-Agent Activity of this compound in Mouse Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | This compound Dose and Schedule | Outcome | Reference |
| Non-Small Cell Lung Cancer | Calu-6 | Athymic Nude | 100 mg/kg/day, p.o., 5 days on/5 days off, 2 cycles | %T/C: 37; %TGD: 65 | [1] |
| Colon Cancer | HT-29 | Athymic Nude | 100 mg/kg/day, p.o., 5 days on/5 days off, 2 cycles | %T/C: 28; %TGD: 75 | [1] |
%T/C: Percent Treated/Control tumor volume; %TGD: Percent Tumor Growth Delay
Table 2: Combination Therapy with this compound in Mouse Xenograft Models
| Tumor Model | Cell Line | Mouse Strain | Combination Treatment | Outcome | Reference |
| Non-Small Cell Lung Cancer | Calu-6 | Athymic Nude | This compound (100 mg/kg/day, p.o.) + Cisplatin (10 mg/kg, i.p., single dose) | %T/C: 6; %TGD: 188 | [1] |
| Colon Cancer | HT-29 | Athymic Nude | This compound (100 mg/kg/day, p.o.) + 5-FU (30 mg/kg/day, i.p., 5 days) | %T/C: 5; %TGD: 150 | [1] |
| Colon Cancer | HCT-116 | Athymic Nude | This compound (75 mg/kg/day, p.o.) + Radiation | Enhanced radiation-induced tumor regression and delayed recurrence | [1] |
%T/C: Percent Treated/Control tumor volume; %TGD: Percent Tumor Growth Delay
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound in mouse xenograft models.
Protocol 1: Establishment of Subcutaneous Xenograft Model
1. Cell Culture and Preparation:
- Culture the desired human cancer cell line (e.g., Calu-6, HT-29) in the recommended complete growth medium.
- Harvest cells during the logarithmic growth phase.
- Wash the cells with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix on ice to achieve the desired cell concentration (typically 1 x 10^6 to 10 x 10^7 cells per injection).
2. Tumor Implantation:
- Anesthetize athymic nude mice (e.g., NU/NU) using an appropriate anesthetic (e.g., isoflurane).
- Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse using a 27- or 30-gauge needle.
- Monitor the mice for tumor growth.
Protocol 2: Preparation and Administration of this compound (Oral Gavage)
1. Vehicle Preparation:
- A common vehicle for oral administration of hydrophobic compounds in mice is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC) with 0.05% (v/v) Tween 80.[5]
- To prepare the vehicle:
- Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to prevent clumping.
- Once the CMC is fully hydrated and the solution is uniform, add 50 µL of Tween 80 and mix thoroughly.
2. This compound Formulation:
- This compound is a sulfonamide. For oral administration, it should be formulated as a suspension in the prepared vehicle.
- Calculate the required amount of this compound based on the desired dose (e.g., 75 or 100 mg/kg) and the body weight of the mice.
- Weigh the appropriate amount of this compound powder.
- Gradually add the vehicle to the this compound powder while triturating to form a uniform suspension. Ensure the final concentration allows for an appropriate administration volume (typically 0.1-0.2 mL per 20 g mouse).
3. Oral Administration:
- Gently restrain the mouse.
- Use a proper-sized oral gavage needle (e.g., 20-22 gauge for adult mice).
- Carefully insert the gavage needle into the esophagus and deliver the this compound suspension.
- Monitor the mouse briefly after administration to ensure no adverse effects.
Protocol 3: Tumor Volume Measurement and Efficacy Evaluation
1. Tumor Measurement:
- Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
- Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
2. Efficacy Endpoints:
- Percent Treated/Control (%T/C): Calculated as the mean tumor volume of the treated group divided by the mean tumor volume of the control group, multiplied by 100.
- Percent Tumor Growth Delay (%TGD): Calculated as the difference in the median time for the treated and control tumors to reach a predetermined size, divided by the median time for the control tumors to reach that size, multiplied by 100.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its anticancer effects through the modulation of key signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways.
References
- 1. Chemosensitization and radiosensitization of human lung and colon cancers by antimitotic agent, this compound, in athymic murine xenograft models of subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [researchrepository.ul.ie]
- 4. Tumor selective antivascular effects of the novel antimitotic compound this compound: an in vivo rat regional hemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ABT-751 Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is a novel, orally bioavailable sulfonamide that acts as a potent anti-mitotic agent. Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine site on β-tubulin.[1] This disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately inducing apoptosis in cancer cells.[1][2] Notably, this compound is not a substrate for the P-glycoprotein (P-gp) multidrug resistance transporter, suggesting its potential efficacy in treating tumors that have developed resistance to other chemotherapeutic agents like taxanes.[3] Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of cancer cell lines, including melanoma, urinary bladder, lung, colon, and breast cancers.[2][3][4]
These application notes provide detailed protocols for commonly used cell viability assays—MTT, XTT, and CellTiter-Glo®—to evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines. Additionally, a summary of reported IC50 values and an overview of the key signaling pathways affected by this compound are presented to aid in experimental design and data interpretation.
Data Presentation: this compound Efficacy Across Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in different human cancer cell lines as reported in the literature. These values can serve as a reference for selecting appropriate concentration ranges for in vitro experiments.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) |
| Melanoma | ||||
| A-375 | Malignant Melanoma | Not Specified | 72h | 0.2082 ± 0.01 |
| C-32 | Amelanotic Melanoma | Not Specified | 72h | 0.3802 ± 0.02 |
| G-361 | Malignant Melanoma | Not Specified | 72h | 1.0072 ± 0.05 |
| LOX IMVI | Amelanotic Melanoma | Not Specified | 72h | 0.2856 ± 0.01 |
| SK-MEL-5 | Malignant Melanoma | Not Specified | 72h | 0.2575 ± 0.02 |
| WM-115 | Malignant Melanoma | Not Specified | 72h | 0.3479 ± 0.03 |
| WM-266-4 | Malignant Melanoma | Not Specified | 72h | 0.3298 ± 0.02 |
| Urinary Bladder Urothelial Carcinoma | ||||
| BFTC905 | Urothelial Carcinoma | MTT | 48h | 0.6 |
| MTT | 72h | 0.4 | ||
| J82 | Urothelial Carcinoma | MTT | 48h | 0.7 |
| MTT | 72h | 0.37 |
Experimental Workflow for Cell Viability Assays
A generalized workflow for assessing the efficacy of this compound using cell viability assays is depicted below. This workflow can be adapted for MTT, XTT, and CellTiter-Glo® assays with specific modifications as detailed in the protocols.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Trial and In Vitro Studies Combining this compound with Carboplatin in Previously Treated Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemosensitization and radiosensitization of human lung and colon cancers by antimitotic agent, this compound, in athymic murine xenograft models of subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following ABT-751 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is a novel, orally bioavailable sulfonamide that acts as a potent anti-mitotic agent.[1] Its mechanism of action involves binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The study of microtubule integrity following treatment with agents like this compound is crucial for understanding their efficacy and cellular effects. Immunofluorescence staining is a powerful technique to visualize and quantify these changes in the microtubule network. These application notes provide a detailed protocol for immunofluorescence staining of microtubules in cells treated with this compound, along with methods for quantitative analysis.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by disrupting the dynamic instability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1] This disruption of the cytoskeleton is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound Action.
Quantitative Data Presentation
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Mean Microtubule Density (Normalized Fluorescence Intensity) | Percentage of Cells with Disrupted Microtubules (%) |
| Vehicle Control | 0 | 1 | 1.00 ± 0.05 | 5 ± 2 |
| This compound | 0.1 | 1 | 0.85 ± 0.07 | 25 ± 5 |
| This compound | 0.5 | 1 | 0.42 ± 0.09 | 78 ± 8 |
| This compound | 1.0 | 1 | 0.18 ± 0.06 | 95 ± 3 |
Note: The data presented are representative and should be confirmed experimentally for the specific cell line and conditions used.
Experimental Protocols
Immunofluorescence Staining of Microtubules
This protocol is designed for adherent cancer cell lines (e.g., HeLa, A549, MCF-7) cultured on glass coverslips.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (e.g., clone DM1A)
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should be chosen based on the known IC50 values for the cell line being used (typically in the range of 0.1 to 10 µM). Add the this compound-containing medium to the cells and incubate for the desired time (e.g., 1 hour). Include a vehicle control (DMSO) group.
-
Fixation: After treatment, gently wash the cells twice with pre-warmed PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating with Blocking Buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer (a typical starting dilution is 1:500, but this should be optimized). Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (a typical starting dilution is 1:1000, but this should be optimized). Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each, protected from light. Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium. Seal the edges of the coverslip with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by ABT-751
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is an orally bioavailable, small-molecule sulfonamide that acts as a potent anti-mitotic agent. It functions by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules. This disruption of microtubule dynamics leads to a blockage in the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells. Flow cytometry is a powerful technique to quantify the effects of compounds like this compound on cell cycle distribution. This document provides detailed protocols for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining, alongside quantitative data and a summary of the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-cancer effects by interfering with the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to β-tubulin, this compound prevents the formation of the mitotic spindle, a structure necessary for the segregation of chromosomes during mitosis. This disruption triggers the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M transition and subsequent programmed cell death.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following tables summarize the dose-dependent effects of this compound on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution in Human Bladder Cancer Cell Line BFTC905
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | 58.3 ± 1.5 | 25.4 ± 1.2 | 16.3 ± 0.8 | 1.2 ± 0.3 |
| This compound (0.6 µM) | 35.1 ± 1.8 | 15.2 ± 1.1 | 45.4 ± 2.1 | 4.3 ± 0.6 |
Data is presented as mean ± standard deviation. Source: Adapted from studies on urinary bladder urothelial carcinoma-derived cells.
Table 2: Effect of this compound on Cell Cycle Distribution in Human Bladder Cancer Cell Line J82
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (DMSO) | 62.1 ± 2.1 | 21.8 ± 1.4 | 16.1 ± 1.0 | 0.9 ± 0.2 |
| This compound (0.7 µM) | 40.2 ± 2.5 | 13.5 ± 1.3 | 42.1 ± 2.8 | 4.2 ± 0.5 |
Data is presented as mean ± standard deviation. Source: Adapted from studies on urinary bladder urothelial carcinoma-derived cells.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., BFTC905, J82) in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, wash the cells with phosphate-buffered saline (PBS) and detach them using a gentle enzyme-free cell dissociation solution or trypsin-EDTA.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Cell Pelleting: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Repeat the centrifugation and washing step.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored under these conditions for several weeks.
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Cell Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Washing: Carefully aspirate the ethanol and wash the cell pellet with 1 ml of PBS.
-
Staining Solution: Prepare a staining solution containing Propidium Iodide (PI) and RNase A in PBS. A common final concentration is 50 µg/ml PI and 100 µg/ml RNase A.
-
Staining: Resuspend the cell pellet in 500 µl of the PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and aggregates.
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound inducing G2/M cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Application Notes: Western Blot Analysis of Apoptosis Markers Induced by ABT-751
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is a novel sulfonamide antimitotic agent that has demonstrated potent anticancer effects by inducing apoptosis in various cancer cell lines. As a microtubule inhibitor, this compound disrupts tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of programmed cell death. This document provides a detailed protocol for the detection of key apoptosis markers by Western blot in cells treated with this compound. The targeted markers include members of the Bcl-2 family (Bcl-2, Bax), caspases (Caspase-3, -8, -9), and Poly (ADP-ribose) polymerase (PARP).
Apoptotic Signaling Pathway Activated by this compound
This compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Disruption of the microtubule network by this compound leads to cellular stress, which activates the intrinsic pathway. This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. The shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9.
Concurrently, this compound can also engage the extrinsic pathway, which involves the activation of death receptors on the cell surface, leading to the activation of caspase-8. Both initiator caspases, caspase-8 and caspase-9, converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including PARP, a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis.
Figure 1: this compound induced apoptotic signaling pathway.
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Seed the desired cancer cells (e.g., Huh-7, T24, 5637) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
Preparation of Cell Lysates
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 1.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH).
Figure 2: Experimental workflow for Western blot analysis.
Data Presentation
The following tables summarize the expected changes in the expression of key apoptosis markers following treatment with this compound. The data should be presented as fold change relative to the vehicle-treated control, normalized to a loading control.
Table 1: Primary Antibodies for Western Blot Analysis of Apoptosis Markers
| Target Protein | Host Species | Recommended Dilution | Supplier (Example Catalog No.) |
| Bcl-2 | Rabbit | 1:1000 | Cell Signaling Technology (#2870) |
| Bax | Rabbit | 1:1000 | Cell Signaling Technology (#2772) |
| Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology (#9662) |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology (#9664) |
| Caspase-8 | Rabbit | 1:1000 | Cell Signaling Technology (#4790) |
| Cleaved Caspase-8 | Rabbit | 1:1000 | Cell Signaling Technology (#9496) |
| Caspase-9 | Rabbit | 1:1000 | Cell Signaling Technology (#9508) |
| Cleaved Caspase-9 | Rabbit | 1:1000 | Cell Signaling Technology (#9505) |
| PARP | Rabbit | 1:1000 | Cell Signaling Technology (#9542) |
| Cleaved PARP | Rabbit | 1:1000 | Cell Signaling Technology (#5625) |
| β-actin | Mouse | 1:5000 | Santa Cruz Biotechnology (sc-47778) |
| GAPDH | Rabbit | 1:2500 | Cell Signaling Technology (#5174) |
Table 2: Quantitative Analysis of Bcl-2 Family Protein Expression
| Treatment | Bcl-2 Expression (Fold Change) | Bax Expression (Fold Change) | Bax/Bcl-2 Ratio |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | Value | Value | Value |
| This compound (High Conc.) | Value | Value | Value |
Table 3: Quantitative Analysis of Caspase Activation
| Treatment | Cleaved Caspase-3/Total Caspase-3 | Cleaved Caspase-8/Total Caspase-8 | Cleaved Caspase-9/Total Caspase-9 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | Value | Value | Value |
| This compound (High Conc.) | Value | Value | Value |
Table 4: Quantitative Analysis of PARP Cleavage
| Treatment | Cleaved PARP/Total PARP |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | Value |
| This compound (High Conc.) | Value |
*Values in the tables are placeholders and should be replaced with experimental data.
Conclusion
This protocol provides a comprehensive framework for investigating the pro-apoptotic effects of this compound using Western blot analysis. By quantifying the changes in key apoptosis markers, researchers can elucidate the molecular mechanisms of this compound-induced cell death and evaluate its potential as a therapeutic agent. Careful optimization of the protocol for specific experimental systems is recommended to ensure reliable and reproducible results.
Application Notes and Protocols: Assessing ABT-751 Antivascular Effects with In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various in vivo imaging techniques to assess the antivascular effects of ABT-751, a novel tubulin-binding agent.
Introduction to this compound and its Antivascular Properties
This compound is an orally bioavailable sulfonamide that acts as an antimitotic agent by binding to the colchicine site on β-tubulin.[1][2] This interaction inhibits the polymerization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[3][4] Beyond its direct cytotoxic effects, this compound exhibits potent antivascular properties, primarily by disrupting the cytoskeleton of endothelial cells.[5][6] This leads to a rapid and transient reduction in tumor blood flow, thereby depriving the tumor of essential nutrients and oxygen.[5][6] The antivascular effects of this compound are selective for the tumor vasculature, with minimal impact on normal tissue perfusion.[7][8]
Key Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of tubulin polymerization. This disruption of the microtubule network in endothelial cells is the main driver of its antivascular effects. Additionally, this compound has been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the AKT/mTOR and NFκB pathways.[3][8]
Quantitative Assessment of this compound Antivascular Effects
The following tables summarize quantitative data from preclinical studies assessing the antivascular effects of this compound using various imaging and hemodynamic techniques.
Table 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) Assessment of Tumor Perfusion
| Parameter | Treatment Group | Time Point | % Change from Baseline | Reference |
| Tumor Perfusion | This compound (30 mg/kg, i.v.) | 1 hour | -57% | [6] |
| This compound (30 mg/kg, i.v.) | 6 hours | Recovery to near baseline | [6] | |
| Vehicle | 1 hour | No significant change | [6] | |
| Vehicle | 6 hours | No significant change | [6] | |
| Muscle Perfusion | This compound (30 mg/kg, i.v.) | 1 hour | No significant change | [6] |
| This compound (30 mg/kg, i.v.) | 6 hours | No significant change | [6] |
Table 2: Regional Hemodynamic Assessment of Tumor Vascular Resistance
| Dose of this compound (i.v.) | Increase in Tumor Vascular Resistance (% above baseline) | Effect on Normal Epigastric Artery Vascular Resistance | Reference |
| 3 mg/kg | 75 ± 36% | Not significantly affected | [7] |
| 10 mg/kg | 732 ± 172% | Not significantly affected | [7] |
| 30 mg/kg | 727 ± 125% | Not significantly affected | [7] |
Experimental Protocols
Detailed methodologies for key in vivo imaging experiments are provided below.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a powerful, non-invasive technique to quantitatively assess tumor vascular characteristics, including perfusion, vessel permeability, and the volume of the extravascular extracellular space.[9]
Objective: To quantify the changes in tumor perfusion and vascular parameters following this compound administration.
Experimental Workflow:
Materials:
-
MRI scanner (e.g., 1.5T or higher) with appropriate animal imaging coils.[1][9]
-
Anesthesia system (e.g., isoflurane).[10]
-
Contrast agent: Gadolinium-based contrast agent (e.g., Gd-DTPA).[9]
-
Catheterization supplies for intravenous injection.
-
Animal monitoring equipment (respiration, temperature).
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing rodent (e.g., mouse or rat) using isoflurane (1-2% in oxygen).[10]
-
Place a catheter in the tail vein for contrast agent administration.[1]
-
Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil's field of view.
-
Monitor the animal's vital signs throughout the experiment.
-
-
Image Acquisition:
-
Acquire pre-contrast T1-weighted images to establish a baseline.[11]
-
Administer a bolus injection of the Gd-based contrast agent (e.g., 0.1-0.2 mmol/kg) via the tail vein catheter.[1][10]
-
Immediately following the injection, begin acquiring a dynamic series of T1-weighted images for a set duration (e.g., 5-10 minutes) with high temporal resolution (e.g., every 5-15 seconds).[1]
-
-
Data Analysis:
-
Perform motion correction on the dynamic image series if necessary.
-
Convert the signal intensity-time curves to contrast agent concentration-time curves.
-
Apply a pharmacokinetic model (e.g., the Tofts model or the extended Tofts model) to the data on a pixel-by-pixel basis to generate parametric maps of Ktrans (volume transfer constant), ve (extravascular extracellular space volume fraction), and kep (rate constant).[1]
-
Define regions of interest (ROIs) within the tumor and normal tissue to extract quantitative data.
-
Bioluminescence Imaging (BLI) for Tumor Vascularity
BLI can be adapted to assess changes in tumor perfusion by monitoring the delivery of the luciferase substrate, D-luciferin, to luciferase-expressing tumor cells. A reduction in perfusion will lead to decreased substrate delivery and a subsequent drop in the bioluminescent signal.[5]
Objective: To qualitatively and semi-quantitatively assess the rapid changes in tumor perfusion induced by this compound.
Experimental Workflow:
Materials:
-
Bioluminescence imaging system (e.g., IVIS Spectrum).
-
Anesthesia system (e.g., isoflurane).
-
Luciferase-expressing tumor cells.
-
D-luciferin substrate.
-
Immunocompromised mice.
Protocol:
-
Tumor Model Establishment:
-
Implant luciferase-expressing cancer cells subcutaneously or orthotopically into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
-
Baseline Imaging:
-
This compound Administration:
-
Administer this compound at the desired dose and route.
-
-
Post-Treatment Imaging:
-
At various time points after this compound administration (e.g., 1, 4, 24, 48, and 72 hours), repeat the imaging procedure as described in step 2.[5]
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area for each image.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Compare the peak photon flux at each post-treatment time point to the baseline measurement to determine the relative change in signal, which reflects the change in perfusion.
-
Positron Emission Tomography (PET) for Tumor Hypoxia and Perfusion
PET imaging can provide quantitative information on tumor perfusion and the resulting hypoxia, a downstream effect of vascular disruption.
Objective: To measure changes in tumor perfusion and hypoxia following treatment with this compound.
Radiotracers:
-
For Perfusion: [¹⁵O]-water is the gold standard for quantitative blood flow measurements.[13]
-
For Hypoxia: [¹⁸F]-fluoromisonidazole ([¹⁸F]-FMISO) is a commonly used tracer that accumulates in hypoxic cells.[14][15]
Protocol (General Outline):
-
Animal Preparation:
-
Fast the animal for several hours before imaging.
-
Anesthetize the animal and maintain its body temperature.
-
-
Radiotracer Administration:
-
Inject the chosen radiotracer (e.g., [¹⁵O]-water or [¹⁸F]-FMISO) intravenously.
-
-
PET Scan:
-
Acquire dynamic or static PET images over a specified duration.
-
For perfusion imaging with [¹⁵O]-water, a dynamic scan is performed immediately after injection.
-
For hypoxia imaging with [¹⁸F]-FMISO, a static scan is typically performed 1-2 hours after injection to allow for tracer accumulation in hypoxic regions.[15]
-
-
Image Analysis:
-
Reconstruct the PET images, applying corrections for attenuation and scatter.
-
For perfusion studies, use appropriate kinetic models to calculate tumor blood flow.
-
For hypoxia studies, quantify the tracer uptake in the tumor relative to a reference tissue to determine the extent of hypoxia.
-
Conclusion
The in vivo imaging techniques described in these application notes provide powerful tools for the preclinical evaluation of the antivascular effects of this compound. DCE-MRI offers detailed quantitative information on vascular parameters, while BLI provides a high-throughput method for assessing rapid changes in tumor perfusion. PET imaging can further elucidate the downstream consequences of vascular disruption, such as tumor hypoxia. The selection of the most appropriate imaging modality will depend on the specific research question, available resources, and the desired level of quantification. The provided protocols offer a starting point for designing and executing robust preclinical studies to characterize the antivascular properties of this compound and other vascular-targeting agents.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of tumor ischemia in response to an indole-based vascular disrupting agent using BLI and 19F MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor selective antivascular effects of the novel antimitotic compound this compound: an in vivo rat regional hemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tumor Vascularity Assessed By Magnetic Resonance Imaging and Intravital Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic contrast enhanced‐magnetic resonance fingerprinting (DCE‐MRF): A new quantitative MRI method to reliably assess tumor vascular perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Contrast Enhanced MRI of mouse Abdomen [protocols.io]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Positron emission tomography to assess hypoxia and perfusion in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting Tumor Perfusion and Oxygenation to Improve the Outcome of Anticancer Therapy1 [frontiersin.org]
- 15. PET imaging of tumour hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Genes Modulating ABT-751 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-751 is an orally bioavailable, small-molecule sulfonamide that acts as a microtubule-targeting agent.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[1][3] Unlike other microtubule inhibitors such as taxanes, this compound is not a substrate for the P-glycoprotein (P-gp/MDR1) efflux pump, suggesting it may be effective in multidrug-resistant tumors.[3][4] However, the complete spectrum of genes that modulate cellular sensitivity and resistance to this compound is not fully understood.
This document provides a detailed protocol for a genome-wide CRISPR-Cas9 loss-of-function screen designed to identify genes and pathways that influence cellular responses to this compound. Such screens are powerful tools for uncovering novel drug targets, identifying biomarkers for patient stratification, and elucidating mechanisms of drug resistance.[5][6][7]
This compound: Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects primarily through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell shape. By inhibiting their polymerization, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to mitotic arrest and ultimately, apoptosis.[2][8] Additionally, this compound has been shown to have antivascular properties by disrupting the microtubule network in endothelial cells, leading to a reduction in tumor blood flow.[8]
While this compound circumvents P-gp mediated resistance, its interaction with other ABC transporters like BCRP and MDR3, as well as its metabolism through glucuronidation and sulfation by UGT and SULT enzymes, suggest other potential mechanisms of resistance or sensitivity.[3][9]
Caption: this compound signaling pathway.
Experimental Design: CRISPR-Cas9 Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen will be performed to identify genes whose loss-of-function confers either resistance or sensitivity to this compound.[7][10] The general workflow is depicted below.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthego.com [synthego.com]
- 8. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical discovery of candidate genes to guide pharmacogenetics during phase I development: the example of the novel anticancer agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming ABT-751 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of ABT-751.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water.[1][2][3] This low aqueous solubility can present challenges when preparing solutions for in vitro and in vivo experiments.
Q2: How can I prepare this compound for in vitro cell-based assays?
A2: For in vitro assays, it is recommended to first prepare a concentrated stock solution in 100% DMSO.[1] This stock solution can then be serially diluted to the desired final concentration directly in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Is there a recommended formulation for in vivo animal studies?
A3: Yes, a co-solvent/surfactant-based formulation has been successfully used for in vivo administration. A detailed protocol is provided in the "Experimental Protocols" section below. This method involves dissolving this compound in propylene glycol, adding Tween 80 as a surfactant, and then diluting the mixture with a 5% dextrose solution in water (D5W).[2]
Q4: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These include the use of co-solvents, surfactants, cyclodextrins, pH adjustment, and the preparation of solid dispersions or nanoparticle formulations.[4][5][6] The choice of method depends on the specific experimental requirements.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.
-
Problem: The compound crashes out of solution when the DMSO stock is added to the aqueous experimental buffer.
-
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.
-
Solutions:
-
Decrease the Final Concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Increase the DMSO Concentration: While keeping it non-toxic to your system (typically <0.5% for most cell lines), a slight increase in the final DMSO percentage might help.
-
Use a Surfactant: Add a low concentration of a biocompatible surfactant, such as Tween® 20 (e.g., 0.005% - 0.05%), to the aqueous buffer to aid in solubilization.[7]
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any microscopic precipitates.
-
Issue 2: Inconsistent results in biological assays.
-
Problem: High variability is observed between replicate experiments.
-
Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay medium, leading to inaccuracies in the actual concentration.
-
Solutions:
-
Visual Inspection: Before each experiment, carefully inspect the prepared solutions for any visible precipitate.
-
Fresh Preparations: Always prepare fresh dilutions of this compound from the stock solution immediately before use. Do not store diluted aqueous solutions.
-
Vortexing: Ensure thorough mixing by vortexing immediately after diluting the DMSO stock into the aqueous buffer.
-
Pre-warming: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.
-
Quantitative Data Summary
| Solvent | Solubility | Notes | Reference |
| DMSO | 74 mg/mL (199.24 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [2][3] |
| Ethanol | 12 mg/mL (32.3 mM) | - | [2][3] |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation of this compound for In Vivo Oral Administration
This protocol is based on a co-solvent and surfactant formulation.
-
Materials:
-
This compound powder
-
Propylene glycol
-
Tween 80
-
5% Dextrose in Water (D5W)
-
Sterile tubes
-
-
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in propylene glycol. Ensure it is fully dissolved; sonication or gentle heating may be required.
-
In a separate sterile tube, add 50 µL of Tween 80.
-
To the Tween 80, add 300 µL of the 50 mg/mL this compound in propylene glycol stock solution.
-
Mix thoroughly until the solution is clear.
-
Add 650 µL of D5W to the mixture to bring the final volume to 1 mL.
-
Mix the final solution evenly. This formulation should be used immediately.[2]
-
Visualizations
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase 1 study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 7 days every 21 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
Troubleshooting Inconsistent ABT-751 In Vitro Results: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during in vitro experiments with ABT-751.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable sulfonamide that acts as an antimitotic agent.[1][2] It functions by binding to the colchicine-binding site on β-tubulin, which in turn inhibits the polymerization of microtubules.[1][2][3][4] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) and autophagy.[1][5] Additionally, this compound has been shown to have antivascular properties by causing endothelial cell retraction and loss of microtubules.[6]
Q2: In which phase of the cell cycle does this compound arrest cells?
This compound treatment leads to cell cycle arrest in the G2/M phase.[1][4][7] This is a direct consequence of its inhibitory effect on microtubule polymerization, which is essential for the formation of the mitotic spindle required for cell division.
Q3: Is this compound a substrate for multidrug resistance (MDR) transporters?
This compound is notably not a substrate for the P-glycoprotein (P-gp/MDR1) transporter.[8][9] This is a significant advantage over other microtubule-targeting agents like taxanes, to which P-gp-mediated efflux is a common resistance mechanism.[8] However, some studies suggest that this compound may be a substrate for other ABC transporters like Breast Cancer Resistance Protein (BCRP/ABCG2) and possibly MDR3.[8][10] This could be a source of variability in cell lines with high expression of these transporters.
Q4: What are the typical IC50 values for this compound in vitro?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. In vitro studies have reported IC50 values ranging from 0.6 to 2.6 μM in neuroblastoma cell lines and 0.7 to 4.6 μM in other solid tumor cell lines.[3] In a panel of melanoma cell lines, the IC50 concentration range was observed to be between 208.2 and 1007.2 nM.[8][11]
Troubleshooting Guide
Issue 1: Higher than expected IC50 values or apparent resistance to this compound.
Possible Cause 1: Multidrug Resistance Transporter Expression
While this compound is not a P-gp substrate, high expression of other transporters like BCRP or MDR3 in your cell line could lead to increased efflux of the compound, reducing its intracellular concentration and efficacy.[8][12][10]
-
Recommendation:
-
Assess the expression levels of BCRP and MDR3 in your cell line using techniques like qPCR or Western blotting.
-
Consider co-treatment with a BCRP inhibitor, such as elacridar, to see if it sensitizes the cells to this compound.[8]
-
Possible Cause 2: Alterations in Tubulin Isotypes
Different tubulin isotypes can exhibit varying affinities for microtubule-targeting agents.[13] Overexpression of a specific β-tubulin isotype that has a lower affinity for this compound could contribute to resistance. This compound has been noted to bind preferentially to the β3 isoform of tubulin.[9]
-
Recommendation:
-
Analyze the tubulin isotype expression profile of your cell line.
-
If possible, compare the sensitivity of your cell line to that of a panel of cell lines with known tubulin isotype expression.
-
Possible Cause 3: Suboptimal Experimental Conditions
-
Recommendation:
-
Solubility: Ensure that this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture medium. Precipitated drug will not be effective.
-
Stability: Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles or prolonged storage of diluted solutions may lead to degradation.
-
Protein Binding: High serum concentrations in the culture medium can sometimes reduce the effective concentration of a drug due to protein binding. Consider testing a range of serum concentrations.
-
Issue 2: High variability between replicate experiments.
Possible Cause 1: Inconsistent Cell Seeding and Health
Inconsistent cell numbers and poor cell health can significantly impact the outcome of viability and proliferation assays.
-
Recommendation:
Possible Cause 2: Assay-Specific Artifacts
The choice of viability assay can influence the results. For example, the MTT assay can be affected by changes in cellular metabolism that are independent of cell death, potentially leading to an over- or underestimation of cell viability.[16][17]
-
Recommendation:
-
Validate your findings using an alternative viability assay that relies on a different principle (e.g., a membrane integrity assay like Trypan Blue exclusion, or an ATP-based assay).
-
For endpoint assays, consider the kinetics of the cellular response to this compound. A cytotoxic event might be missed if the assay is performed too early or too late.[14]
-
Possible Cause 3: Off-Target Effects
At higher concentrations, off-target effects of any compound, including this compound, can contribute to cytotoxicity and variability.[18][19]
-
Recommendation:
-
Carefully titrate the concentration of this compound to identify a specific working range.
-
Correlate the observed phenotype (e.g., cell death) with a target-specific biomarker (e.g., G2/M arrest, microtubule disruption) to ensure the effect is on-target.
-
Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line Type | IC50 Range | Reference |
| Neuroblastoma | 0.6 - 2.6 µM | [3] |
| Other Solid Tumors | 0.7 - 4.6 µM | [3] |
| Melanoma | 208.2 - 1007.2 nM | [8][11] |
Experimental Protocols
General Cell Culture and Drug Treatment Protocol
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium from the cell plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation:
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Perform the chosen assay to assess cell viability, proliferation, cell cycle status, or other relevant endpoints.
-
Cell Viability (MTT) Assay Protocol
-
Following the drug treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Note: As mentioned in the troubleshooting section, it is advisable to confirm MTT assay results with an alternative method.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and cell death.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A decision tree for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels [mdpi.com]
- 8. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [researchrepository.ul.ie]
- 12. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. youtube.com [youtube.com]
- 15. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 18. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 19. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ex Vivo Models to Study the Interaction of Immune Cells and Cancer Cells under Therapy [protocols.io]
- 21. m.youtube.com [m.youtube.com]
ABT-751 off-target effects in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using ABT-751 in cellular assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
1. Issue: Higher than Expected IC50 Values in Cancer Cell Lines
-
Question: We are observing IC50 values for this compound that are significantly higher than the published ranges (e.g., >10 µM) in our cancer cell line models. What could be the cause?
-
Answer: Several factors could contribute to this discrepancy:
-
Drug Efflux Pump Activity: While this compound is not a substrate for P-glycoprotein (P-gp/MDR1), it may be a substrate for other ABC transporters like Breast Cancer Resistance Protein (BCRP/ABCG2) or Multidrug Resistance Protein 3 (MDR3/ABCB4).[1][2] Overexpression of these transporters in your cell line could lead to increased drug efflux and reduced intracellular concentration.
-
Experimental Duration: The cytotoxic effects of this compound are time-dependent. For example, the IC50 in BFTC905 and J82 urinary bladder cancer cells is >3 µM at 24 hours but drops to 0.4-0.7 µM at 48 and 72 hours.[3] Ensure your assay duration is sufficient to observe the antimitotic effects.
-
Cell Seeding Density: High cell seeding densities can lead to contact inhibition or altered growth kinetics, which may affect the apparent sensitivity to cell cycle-dependent drugs like this compound.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for high IC50 values.
2. Issue: Inconsistent Cell Cycle Arrest Data
-
Question: My flow cytometry results show a variable or weak G2/M arrest after this compound treatment. What could be the problem?
-
Answer: Inconsistent G2/M arrest can be due to several factors:
-
Drug Concentration: The effect of this compound is dose-dependent. A concentration that is too low may not be sufficient to induce a robust arrest, while a very high concentration might induce rapid apoptosis, thus reducing the proportion of cells in G2/M.
-
Time Course: The peak of G2/M arrest occurs at a specific time point post-treatment, which can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing maximum G2/M accumulation.
-
Cell Synchronization: If your cell population is not actively dividing, the effects of an antimitotic agent will be less pronounced. Using unsynchronized, logarithmically growing cells is crucial.
-
Apoptosis Interference: this compound can induce apoptosis.[4] If significant apoptosis is occurring, the G2/M population might be selectively lost. Consider co-staining with an apoptosis marker like Annexin V to assess the apoptotic fraction.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an orally bioavailable antimitotic sulfonamide.[5] Its primary mechanism is the inhibition of microtubule polymerization by binding to the colchicine-binding site on β-tubulin.[1][5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]
2. Is this compound a substrate for P-glycoprotein (P-gp/MDR1)?
No, preclinical studies have shown that this compound is not a substrate for P-gp.[6][8][9] This is a key feature, as it allows this compound to be effective in cancer cell lines that have developed resistance to other chemotherapeutics, such as taxanes, due to P-gp overexpression.[1][2]
3. What are the known off-target effects of this compound?
While the primary target is tubulin, some studies have revealed other cellular effects:
-
Drug Transporter Modulation: this compound can inhibit the ATPase activity of P-gp and may act as a substrate for BCRP.[1][2] This could have implications for combination therapies.
-
Signaling Pathway Inhibition: In urinary bladder cancer cells, this compound has been shown to suppress S-phase kinase-associated protein 2 (SKP2) by inhibiting the NFκB and AKT signaling pathways.[3]
-
Anti-vascular Effects: this compound can disrupt tumor neovascularization and reduce tumor blood flow.[5][10] This is likely due to its effects on the microtubules of endothelial cells, causing them to retract.[10]
4. What are the typical cytotoxic concentrations of this compound in vitro?
The IC50 values of this compound vary depending on the cell line and the duration of exposure.
| Cell Line Type | IC50 Range (µM) | Reference |
| Neuroblastoma | 0.6 - 2.6 | [6] |
| Other Pediatric Solid Tumors | 0.8 - 6.0 | [9] |
| Melanoma | 0.2 - 1.0 | [1] |
| Urinary Bladder Carcinoma (48-72h) | 0.37 - 0.7 | [3] |
| Lung Cancer (A549, 48h) | 1.31 | [4] |
5. What are the common toxicities observed in clinical trials?
In clinical trials, the most common non-hematologic, dose-limiting toxicities were gastrointestinal (abdominal pain, constipation, nausea) and neurological (fatigue, peripheral neuropathy).[7][8] Myelosuppression was generally not a significant issue.[11][12]
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used to assess this compound's effects.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. P-gp/BCRP ATPase Activity Assay
This protocol is based on the description of ATPase assays used to test this compound's interaction with drug transporters.[1]
-
Reagent Preparation: Use commercially available membrane preparations from cells overexpressing P-gp or BCRP. Prepare an ATP standard curve.
-
Reaction Setup: In a 96-well plate, add the transporter-expressing membranes, the test compound (this compound at various concentrations), and a positive control (e.g., verapamil for P-gp, sulfasalazine for BCRP).
-
Initiate Reaction: Initiate the ATPase reaction by adding MgATP. Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Stop the reaction by adding a detection reagent (e.g., a solution that forms a colored complex with the liberated inorganic phosphate).
-
Measurement: Read the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Analysis: Compare the ATPase activity in the presence of this compound to the basal activity (no compound) and the activity with the positive control. An increase in phosphate suggests the compound is a substrate or activator, while a decrease suggests it is an inhibitor.
References
- 1. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1 study of this compound, an orally bioavailable tubulin inhibitor, administered daily for 7 days every 21 days in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ABT-751 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the microtubule inhibitor ABT-751 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable sulfonamide that acts as a microtubule inhibitor.[1] It binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of microtubules.[1][2] This disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[3] Additionally, this compound has been shown to have antivascular properties by disrupting the microtubule network in endothelial cells, leading to a reduction in tumor blood flow.[4]
Q2: What are the most common toxicities observed with this compound in animal studies?
A2: The most frequently reported toxicities in animal studies, particularly in dogs, are gastrointestinal and neurological. These include vomiting, diarrhea, anorexia (loss of appetite), constipation, and abdominal pain.[5][6] Peripheral neuropathy has also been noted as a dose-limiting toxicity in clinical trials.[7]
Q3: Is this compound subject to multidrug resistance (MDR) transporters?
A3: No, this compound is not a substrate for the P-glycoprotein (P-gp/MDR1) transporter.[2][8] This means it may retain its efficacy in cancer cell lines that have developed resistance to other chemotherapeutic agents that are P-gp substrates, such as taxanes and vinca alkaloids.[2]
Troubleshooting Guides
Gastrointestinal Toxicity
Q4: My animals are experiencing significant diarrhea after this compound administration. How can I manage this?
A4: Chemotherapy-induced diarrhea is a known side effect of microtubule inhibitors. Here are some steps you can take to manage it:
-
Dose and Schedule Modification: The most straightforward approach is to adjust the dose or schedule of this compound administration. In a study with dogs, dose-limiting vomiting and diarrhea were resolved by changing the schedule from every 24 hours to every 48 hours.[6]
-
Supportive Care with Loperamide: Loperamide is a commonly used anti-diarrheal agent in preclinical studies. An initial dose of 4 mg/kg followed by 2 mg/kg after each loose stool is a general guideline, but the optimal dose may need to be determined for your specific model and this compound dose.[9][10]
-
Dietary Adjustments: Providing a highly palatable and easily digestible diet can help maintain nutritional intake. For severe diarrhea, a diet consisting of banana, rice, applesauce, and toast (BRAT diet) can be considered.[10]
-
Hydration: Ensure animals have free access to water to prevent dehydration. Subcutaneous or intravenous fluid administration may be necessary in severe cases.
Experimental Protocol: Management of this compound-Induced Diarrhea in Rodents
-
Monitoring: Observe the animals at least twice daily for signs of diarrhea. Grade the severity of diarrhea using a standardized scale (see Table 2).
-
Baseline Measurements: Record baseline body weight and food/water intake before starting this compound treatment.
-
Loperamide Administration:
-
For mild to moderate diarrhea (Grade 1-2), administer loperamide orally at an initial dose of 2 mg/kg. Subsequent doses of 1 mg/kg can be given after each loose stool, not to exceed a total of 8 mg/kg in 24 hours.
-
For severe diarrhea (Grade 3-4), a higher dose regimen of loperamide may be necessary, starting with 4 mg/kg, followed by 2 mg/kg every 2 hours until diarrhea resolves for 12 hours.
-
-
Fluid Support: If an animal loses more than 15% of its initial body weight, administer 1-2 mL of sterile saline subcutaneously to combat dehydration.
-
Record Keeping: Document all instances of diarrhea, their severity, body weight changes, and all treatments administered.
Q5: My animals are showing signs of constipation and abdominal discomfort. What can I do?
A5: Constipation and ileus (a temporary lack of intestinal movement) are also potential side effects.[7]
-
Stool Softeners and Laxatives: The use of stool softeners (e.g., docusate sodium) or osmotic laxatives (e.g., polyethylene glycol 3350) can be considered. The appropriate dose will need to be determined for your animal model.
-
Dietary Fiber: Increasing the fiber content of the diet can help promote regular bowel movements.[11]
-
Abdominal Massage: Gentle abdominal massage can sometimes help stimulate peristalsis.
Neurological Toxicity
Q6: How can I assess for peripheral neuropathy in my animal model?
A6: Peripheral neuropathy can manifest as increased sensitivity to touch (mechanical allodynia) or temperature. The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Experimental Protocol: Assessment of Mechanical Allodynia using the Von Frey Test
-
Acclimation: Acclimate the animals to the testing environment and apparatus for at least 2-3 days before baseline testing. This involves placing them in the testing chambers for 15-30 minutes each day.[12]
-
Apparatus: Use a set of calibrated von Frey filaments, which apply a specific force when bent. The testing is typically done on a wire mesh floor that allows access to the plantar surface of the hind paws.
-
Procedure:
-
Place the animal in the testing chamber and allow it to settle.
-
Starting with a filament in the middle of the force range, apply it to the plantar surface of the hind paw until it just buckles.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% withdrawal threshold. If there is a positive response, use the next lighter filament. If there is no response, use the next heavier filament.
-
-
Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold. A significant decrease in this threshold after this compound treatment indicates the development of mechanical allodynia.
Q7: Are there any strategies to mitigate this compound-induced peripheral neuropathy?
A7: While specific agents to prevent this compound-induced neuropathy are not well-established, research into mitigating chemotherapy-induced peripheral neuropathy (CIPN) is ongoing. Some experimental approaches in other models that could be explored include:
-
HDAC6 Inhibitors: Histone deacetylase 6 (HDAC6) inhibitors have shown promise in preclinical models for reversing CIPN by improving mitochondrial transport in neurons.[13]
-
Anti-inflammatory agents: Neuroinflammation is thought to play a role in CIPN. The use of agents that reduce inflammation in the peripheral and central nervous system could be investigated.
Data Presentation
Table 1: Summary of this compound Dosing and Toxicity in Animal Studies
| Species | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Dog | 350 mg/m² PO q24h | 350 mg/m² | Vomiting, diarrhea, anorexia | [5] |
| Rat | 30 mg/kg IV (single dose) | Not determined | (Study focused on antivascular effects) | [4] |
| Mouse | 100 mg/kg PO (5 days on, 5 days off) | Not specified | (Study focused on efficacy) | [12] |
Table 2: Grading Scale for Diarrhea in Rodents
| Grade | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but formed pellets |
| 2 | Pasty, unformed stool |
| 3 | Watery stool |
Source: Adapted from preclinical oncology studies.[7]
Experimental Protocols
Protocol 1: Oral Formulation and Administration of this compound in Rodents
-
Challenge: this compound is a sulfonamide and may have poor water solubility.
-
Vehicle Preparation: A common vehicle for oral administration of poorly soluble compounds in rodents is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring.
-
Allow the solution to cool to room temperature, then store at 4°C overnight to ensure complete hydration.
-
On the day of dosing, add Tween 80 to the methylcellulose solution to a final concentration of 0.1%.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder.
-
Gradually add the vehicle to the powder while triturating with a mortar and pestle to create a uniform suspension.
-
Ensure the final concentration allows for an appropriate dosing volume (typically 5-10 mL/kg for mice).
-
-
Administration (Oral Gavage):
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. Excitotoxin-induced caspase-3 activation and microtubule disintegration in axons is inhibited by taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors abolish cell death downstream of caspase activation during anti-microtubule drug-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and validation of chemotherapy‐specific diarrhoea and histopathology in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Rat Models Better Mimic Patients with Irinotecan-induced Severe Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bccancer.bc.ca [bccancer.bc.ca]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of gastrointestinal toxicity following cytostatic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABT-737 increases tyrosine kinase inhibitor-induced apoptosis in chronic myeloid leukemia cells through XIAP downregulation and sensitizes CD34(+) CD38(-) population to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing ABT-751 Bioavailability for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of ABT-751 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, antimitotic sulfonamide agent.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine site on β-tubulin.[2][3] This disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately resulting in apoptosis (programmed cell death) in cancer cells.[2]
Q2: I am observing low or inconsistent efficacy of this compound in my in vivo experiments. Could this be related to its bioavailability?
A2: Yes, low and variable oral bioavailability is a common issue for poorly water-soluble compounds like this compound and can lead to inconsistent results in vivo. This compound is known to be insoluble in water, which can limit its dissolution and absorption in the gastrointestinal tract. Ensuring a proper formulation is critical to achieving adequate and consistent systemic exposure.
Q3: What are the known pharmacokinetic properties of this compound?
A3: Clinical studies have shown that this compound is absorbed after oral administration, with the time to maximum plasma concentration (Tmax) being approximately 2 hours. The pharmacokinetics of this compound have been found to be dose-proportional and time-independent, with minimal accumulation after multiple doses. The primary routes of metabolism are glucuronidation and sulfation. Efficacious plasma concentrations, as determined from preclinical models, are in the range of 0.5-1.5 μg/mL.
Q4: What are some recommended starting formulations for in vivo oral administration of this compound in preclinical models?
A4: Due to its poor water solubility, this compound requires a formulation that can enhance its dissolution. A common approach for preclinical studies involves using a vehicle system. Based on its solubility profile (soluble in DMSO and ethanol), a co-solvent system can be a good starting point. For example, a formulation containing DMSO, polyethylene glycol 300 (PEG300), and a surfactant like Tween-80 can be effective. It is crucial to first dissolve the this compound in a small amount of DMSO before adding the other components.
Q5: Are there more advanced formulation strategies to improve the oral bioavailability of this compound?
A5: Yes, for more advanced studies or when simple vehicle systems are insufficient, several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a polymeric carrier can create an amorphous solid dispersion, which can significantly improve its dissolution rate and absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Particle Size Reduction: Techniques like micronization or nanocrystal technology can increase the surface area of the drug particles, leading to faster dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low plasma concentration of this compound | Poor dissolution of the compound from the formulation. | 1. Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before adding other vehicle components. 2. Increase the ratio of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in the formulation. 3. Consider more advanced formulation strategies like solid dispersions or SEDDS. |
| High variability in plasma concentrations between animals | Inconsistent dosing or formulation instability. | 1. Ensure the formulation is a homogenous solution or a stable suspension before each dose. Vortex or sonicate if necessary. 2. Administer the formulation immediately after preparation to avoid precipitation. 3. Refine the oral gavage technique to ensure consistent delivery to the stomach. |
| Precipitation of this compound in the formulation upon standing | The drug concentration exceeds the solubility limit of the vehicle. | 1. Decrease the concentration of this compound in the formulation. 2. Adjust the vehicle composition to improve solubility (e.g., increase the proportion of the primary solvent or surfactant). 3. Prepare the formulation fresh before each use. |
| Adverse events in animals (e.g., gastrointestinal toxicity) | Vehicle toxicity or high local drug concentration. | 1. Reduce the concentration of potentially toxic excipients like DMSO to the lowest effective level. 2. Consider alternative, less toxic solvents and surfactants. 3. Ensure the formulation is well-dispersed to avoid high local concentrations of the drug in the GI tract. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₇N₃O₄S |
| Molecular Weight | 371.4 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO and Ethanol |
| Mechanism of Action | Binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)
| Parameter | Value |
| Tmax (Time to peak plasma concentration) | ~ 2 hours |
| Metabolism | Primarily via glucuronidation and sulfation |
| Efficacious Plasma Concentration (preclinical) | 0.5 - 1.5 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a Basic Oral Formulation for Preclinical In Vivo Studies
-
Objective: To prepare a 10 mg/mL solution of this compound for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile tube, dissolve the this compound powder in a minimal amount of DMSO (e.g., 10% of the final volume). Vortex until fully dissolved.
-
Add PEG300 (e.g., 40% of the final volume) to the solution and mix thoroughly.
-
Add Tween-80 (e.g., 5% of the final volume) and mix until a clear solution is formed.
-
Slowly add sterile saline to reach the final desired volume while continuously mixing.
-
Visually inspect the final solution for any precipitation. If the solution is cloudy, it may require gentle warming or sonication.
-
Administer the formulation to the animals immediately after preparation.
-
Note: The ratios of the vehicle components may need to be optimized depending on the required dose and stability of the formulation. It is recommended to perform a small-scale formulation stability test before preparing a large batch.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for this compound formulation and in vivo testing.
References
ABT-751 Technical Support Center: Stability and Storage Guidelines for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ABT-751. The following information is curated to ensure the integrity of your research materials and the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at -20°C for long-term stability, where it can remain stable for at least four years.[1] For shorter periods, storage at +4°C is also acceptable.
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous DMSO or ethanol. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year or -20°C for up to one month.[2]
3. What are the known solubilities of this compound?
The solubility of this compound varies depending on the solvent. The table below summarizes the reported solubility data.
| Solvent | Solubility |
| DMSO | Up to 100 mM[2] |
| Ethanol | Up to 25 mM[2] |
| Water | Insoluble |
4. Is this compound sensitive to light?
While specific photostability studies for this compound are not extensively reported in the public domain, it is a general best practice for all research compounds to be protected from light, especially when in solution. Store solutions in amber vials or wrap containers in foil to minimize light exposure.
5. How many times can I freeze and thaw my this compound stock solution?
To maintain the integrity of the compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[2] Aliquoting the stock solution into smaller, single-use volumes upon preparation is the best practice.
6. What is the stability of this compound in aqueous solutions or cell culture media?
The stability of this compound in aqueous solutions, including cell culture media, has not been extensively documented in publicly available literature. For in vitro assays, it is advisable to prepare fresh dilutions from the DMSO stock solution immediately before each experiment. If dilutions in aqueous media must be stored, it is recommended to conduct a small-scale stability test for your specific experimental conditions (e.g., by testing the compound's activity after storage for a certain period at 4°C or 37°C).
7. Are there any known degradation pathways for this compound?
In a clinical context, the metabolism of this compound primarily occurs through glucuronidation and sulfation.[1] However, specific chemical degradation pathways under typical laboratory storage and handling conditions have not been detailed in the available literature. Researchers should be aware of potential stability issues in biological matrices like mouse plasma and tissue homogenates when stored for extended periods (e.g., over 8 months).[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare a fresh stock solution from solid compound. - Ensure proper storage of stock solutions (aliquoted, at -80°C). - Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | - Recalibrate balances and pipettes. - Ensure complete dissolution of the solid compound when preparing the stock solution. | |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO in the aqueous solution is kept low and is consistent across experiments. - Consider using a surfactant like Tween 80 or a different vehicle for in vivo experiments, as described in some protocols. |
| The concentration of this compound exceeds its solubility limit in the final solution. | - Reduce the final concentration of this compound. - Perform a solubility test in your specific aqueous medium. | |
| Loss of compound activity over time in an ongoing experiment | Instability of this compound in the experimental medium at the incubation temperature (e.g., 37°C). | - Prepare fresh dilutions of this compound for each time point if possible. - If long-term incubation is necessary, consider conducting a preliminary experiment to assess the stability of this compound under your specific conditions. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | ≥ 4 years[1] |
| +4°C | Short-term | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year[2] |
| -20°C | Up to 1 month[2] |
Table 2: Solubility of this compound
| Solvent | Concentration (mM) | Concentration (mg/mL) |
| DMSO | 100[2] | ~37.14 |
| Ethanol | 25[2] | ~9.29 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Calculation: Determine the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight of this compound: 371.41 g/mol ). For 1 mL of 10 mM solution, 3.714 mg of this compound is needed.
-
Procedure:
-
Weigh the calculated amount of solid this compound in a suitable container.
-
Add the required volume of anhydrous DMSO.
-
Vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: Workflow for preparing and using this compound in research.
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
References
Technical Support Center: ABT-751 Treatment and Cell Line Specific Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding cell line specific resistance to ABT-751 treatment.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Question: My cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the possible causes and how can I investigate them?
Answer:
Reduced sensitivity to this compound can arise from several factors. A systematic approach is necessary to identify the underlying cause.
Initial Checks:
-
Reagent Integrity:
-
Confirm the concentration and stability of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can degrade the compound.
-
Recommendation: Prepare fresh dilutions from a new vial of this compound and repeat the cytotoxicity assay.
-
-
Cell Line Authenticity and Health:
-
Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.
-
Routinely check for mycoplasma contamination, which can alter cellular response to drugs.
-
Ensure the cells are in the logarithmic growth phase and are not overly confluent when seeding for experiments.
-
Investigating Potential Resistance Mechanisms:
If the initial checks do not resolve the issue, the cells may have developed resistance. The primary reported mechanisms of resistance to microtubule inhibitors, including potential mechanisms for this compound, involve alterations in drug efflux and changes in the drug's target, tubulin.
-
Workflow for Investigating this compound Resistance:
Detailed Experimental Approaches:
-
Investigating Drug Efflux: Although this compound is not a substrate for P-glycoprotein (P-gp/MDR1), some studies suggest it may be a substrate for other ABC transporters like BCRP/ABCG2.
[1][2][3][4] * Experiment: Quantitative real-time PCR (qRT-PCR) or Western blotting to compare the expression levels of ABC transporter genes (e.g., ABCG2, ABCB4/MDR3) in your resistant cells versus the parental, sensitive cells.
-
Experiment: Use specific inhibitors of these transporters in combination with this compound to see if sensitivity is restored.
-
Analyzing Tubulin Isotypes: Alterations in the expression of different β-tubulin isotypes, particularly the overexpression of βIII-tubulin, have been linked to resistance to various microtubule-targeting agents.
[5][6][7][8][9][10] * Experiment: Western blotting using isotype-specific antibodies to assess the protein levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIV). A significant increase in βIII-tubulin in the resistant cell line would be a strong indicator of this resistance mechanism.
-
Sequencing Tubulin Genes: Mutations in the tubulin genes, particularly at the drug-binding site, can prevent the drug from interacting with its target. [5][6][9]this compound binds to the colchicine-binding site on β-tubulin.
[1][11][12][13] * Experiment: Isolate RNA from both sensitive and resistant cells, reverse transcribe to cDNA, and sequence the coding regions of the relevant β-tubulin genes. Compare the sequences to identify any potential mutations in the resistant cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable sulfonamide that acts as an antimitotic agent. [1][12]It binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules. [1][11][12][13]This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis (programmed cell death). [14]this compound also exhibits antivascular properties by disrupting the microtubule network in endothelial cells, leading to a reduction in tumor blood flow.
[13][15]
Q2: Is this compound subject to the same resistance mechanisms as taxanes (e.g., paclitaxel)?
A2: Not entirely. A major mechanism of resistance to taxanes is the overexpression of the P-glycoprotein (P-gp/MDR1) drug efflux pump. [1][3]this compound is not a substrate for P-gp and can be effective in cell lines that are resistant to taxanes due to P-gp overexpression. [1][11][13][16]However, other resistance mechanisms may be shared or unique to this compound.
Q3: What are the known or suspected mechanisms of resistance to this compound?
A3: While this compound circumvents P-gp-mediated resistance, other mechanisms can lead to reduced sensitivity:
-
Alterations in Tubulin Isotype Expression: Overexpression of the βIII-tubulin isotype is a key mechanism of resistance to several microtubule-targeting drugs. [5][8][9]Cells expressing high levels of βIII-tubulin may have more dynamic microtubules that are less sensitive to the stabilizing or destabilizing effects of drugs.
-
Expression of Other Drug Efflux Pumps: There is evidence to suggest that this compound may be a substrate for other ABC transporters, such as BCRP (ABCG2) and potentially MDR3 (ABCB4). [1][2][3][4]Increased expression of these transporters could lead to enhanced efflux of the drug from the cell, reducing its intracellular concentration.
-
Mutations in Tubulin Genes: Although less commonly reported for this specific agent, mutations in the β-tubulin gene, particularly at or near the colchicine-binding site, could theoretically prevent this compound from binding to its target.
[5][6][9]
-
Signaling Pathway Overview of Potential this compound Resistance:
Potential mechanisms of cellular resistance to this compound.
Q4: What are the typical IC50 values for this compound in sensitive cell lines?
A4: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the assay conditions. In vitro studies have reported IC50 values ranging from the nanomolar to the low micromolar range. For example, in a panel of melanoma cell lines, IC50 values ranged from 208.2 nM to 1007.2 nM. [1]In neuroblastoma cell lines, the IC50 has been reported to be between 0.6 and 2.6 µM, and in other solid tumor cell lines, between 0.7 and 4.6 µM.
[11]
Quantitative Data Summary
Table 1: Proliferative IC50 Values of this compound and Taxanes in a Panel of Melanoma Cell Lines
Cell Line This compound IC50 (nM) Docetaxel IC50 (nM) Paclitaxel IC50 (nM) WM-115 1007.2 2.5 6.1 WM-266-4 Not specified < 2.5 < 6.1
Data extracted from a study on melanoma cell lines, highlighting the different sensitivity profiles to this compound compared to taxanes.
[1]
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in a given cell line.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add the this compound dilutions (including a vehicle control, e.g., DMSO).
-
Incubate the plate for a duration appropriate for the cell line's doubling time (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blotting for Tubulin Isotypes and ABC Transporters
This protocol is for assessing the protein expression levels of potential resistance markers.
-
Materials:
-
Sensitive and resistant cell line pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-BCRP, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
Procedure:
-
Lyse cell pellets in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometry to quantify relative protein expression.
-
Experimental Workflow for Western Blotting:
A standard workflow for Western blot analysis.
References
- 1. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [researchrepository.ul.ie]
- 4. researchgate.net [researchgate.net]
- 5. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of beta-tubulin isotypes in resistance to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Adjusting ABT-751 treatment duration for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABT-751. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable sulfonamide that acts as an antimitotic agent.[1][2] It functions by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[1][3][4] This disruption of microtubule dynamics leads to a cell cycle block at the G2/M phase, ultimately resulting in apoptosis (programmed cell death).[5][6][7]
Q2: What are the key signaling pathways affected by this compound treatment?
A2: this compound has been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival. Notably, it can downregulate the AKT/mTOR and NFκB signaling pathways.[8][9][10] By inhibiting the NFκB pathway, this compound can suppress the transcription of S-phase kinase-associated protein 2 (SKP2), leading to the stabilization of cyclin-dependent kinase inhibitors and inducing cytostasis.[8][10]
Q3: How does the effect of this compound vary with treatment duration?
A3: The cytotoxic and cytostatic effects of this compound are time-dependent. In vitro studies have shown that the half-maximal inhibitory concentration (IC50) of this compound decreases with longer exposure times. For instance, in urinary bladder urothelial carcinoma cell lines, the IC50 was greater than 3 µM at 24 hours, but decreased to 0.37-0.6 µM at 48 and 72 hours.[8] This indicates that a longer treatment duration can lead to a more potent anti-cancer effect at lower concentrations. However, some effects, such as the induction of autophagy, may decrease with prolonged treatment.[8]
Troubleshooting Guide
Q4: I am not observing the expected level of cytotoxicity with this compound. What could be the issue?
A4: Several factors could contribute to lower-than-expected cytotoxicity. Consider the following troubleshooting steps:
-
Treatment Duration: As mentioned in the FAQs, the efficacy of this compound is highly dependent on the duration of exposure. If you are using a short treatment window (e.g., 24 hours), consider extending it to 48 or 72 hours to achieve a greater effect.[8]
-
Drug Concentration: Ensure that the concentration range you are testing is appropriate for your cell line. The IC50 values can vary significantly between different cell types.[3] A dose-response experiment is crucial to determine the optimal concentration.
-
Cell Line Resistance: While this compound is known to overcome P-glycoprotein-mediated multidrug resistance, other resistance mechanisms might be at play.[2][4][11][12] This could include mutations in tubulin or the overexpression of other tubulin isotypes.
-
Drug Stability: Confirm the proper storage and handling of your this compound stock solution to ensure its stability and activity.
Q5: My cells are showing signs of recovery after washing out this compound. Is this expected?
A5: Yes, the effects of this compound on microtubules can be reversible.[13] Studies on endothelial cells have shown that the morphological changes and microtubule loss induced by this compound were reversible within 6 hours after drug removal.[13] This reversibility is an important consideration when designing experiments, particularly those involving washout steps.
Q6: I am observing autophagy in my cells treated with this compound. Is this a pro-survival or pro-death mechanism?
A6: this compound can induce autophagy in cancer cells.[8][9] Research suggests that this induced autophagy can act as a protective mechanism, delaying the onset of apoptosis.[9] In some cell lines, inhibiting autophagy has been shown to enhance this compound-induced apoptosis.[8] Therefore, the role of autophagy in response to this compound treatment may be context-dependent.
Data Presentation
Table 1: Time-Dependent IC50 Values of this compound in Urinary Bladder Urothelial Carcinoma (UBUC) Cell Lines
| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| BFTC905 | > 3 | 0.6 | 0.4 |
| J82 | > 3 | 0.7 | 0.37 |
Data extracted from a study on UBUC-derived cells.[8]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired durations (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [researchrepository.ul.ie]
- 12. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected morphological changes after ABT-751
Welcome to the technical support center for ABT-751. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting morphological changes observed during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable antimitotic sulfonamide.[1][2] It functions by binding to the colchicine-binding site on β-tubulin, which inhibits the polymerization of microtubules.[1][2] This disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately resulting in cellular apoptosis.[3][4][5]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Upon treatment with this compound, cells are expected to exhibit morphological changes characteristic of mitotic arrest and apoptosis. These include:
-
Cell Rounding and Detachment: As the microtubule network is disrupted, cells lose their flattened, spread-out morphology and become rounded. They may also detach from the culture surface.
-
Apoptotic Bodies: Formation of membrane-bound vesicles containing cellular debris.
-
Endothelial Cell Retraction: In vascular endothelial cells, this compound can cause cell retraction and a significant loss of microtubules.[1] This effect is dose-dependent and can be reversible.[1]
Q3: At what concentrations are these effects typically observed?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) for cell viability is generally in the micromolar range. For example, in urinary bladder urothelial carcinoma cell lines, the IC50 was found to be between 0.37 µM and 0.7 µM after 48-72 hours of treatment.[6]
Troubleshooting Guide: Interpreting Unexpected Morphological Changes
This guide addresses unexpected morphological observations that may arise during your experiments with this compound.
| Observation | Potential Cause | Suggested Action |
| Cells are viable but show altered morphology (e.g., elongated, flattened). | 1. Sub-optimal drug concentration: The concentration of this compound may be too low to induce mitotic arrest and apoptosis. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance to microtubule-depolymerizing agents. | 1. Perform a dose-response experiment: Titrate the concentration of this compound to determine the optimal dose for your cell line. 2. Investigate resistance mechanisms: Consider performing western blots for multidrug resistance proteins or sequencing of tubulin genes. |
| Low percentage of rounded, mitotic cells and high viability. | Inefficient cell cycle arrest: The drug may not be effectively arresting cells in the G2/M phase. | Analyze cell cycle distribution: Use flow cytometry to quantify the percentage of cells in each phase of the cell cycle after treatment. |
| Cells exhibit extensive blebbing but do not progress to apoptosis. | Induction of autophagy: this compound has been shown to induce autophagy, which can sometimes act as a survival mechanism and delay apoptosis.[3] | Assess autophagic markers: Perform western blotting for LC3-II or immunofluorescence for autophagosome formation. Consider co-treatment with an autophagy inhibitor to see if it enhances apoptosis. |
| Formation of abnormal mitotic spindles or multinucleated cells. | Aberrant mitotic exit: Instead of undergoing apoptosis from mitotic arrest, some cells may exit mitosis abnormally, leading to multinucleation. | Immunofluorescence staining: Stain for α-tubulin and DNA (using DAPI) to visualize the mitotic spindles and nuclear morphology. |
| No discernible morphological changes. | 1. Drug inactivity: The this compound compound may have degraded. 2. Incorrect drug concentration: A calculation or dilution error may have occurred. | 1. Verify drug activity: Test the compound on a sensitive, positive control cell line. 2. Prepare fresh drug stocks: Ensure proper storage and handling of the compound. |
Quantitative Data Summary
| Cell Line | Assay | Treatment Duration | IC50 (µM) | Reference |
| BFTC905 (Urinary Bladder Carcinoma) | MTT | 48h | 0.6 | [6] |
| BFTC905 (Urinary Bladder Carcinoma) | MTT | 72h | 0.4 | [6] |
| J82 (Urinary Bladder Carcinoma) | MTT | 48h | 0.7 | [6] |
| J82 (Urinary Bladder Carcinoma) | MTT | 72h | 0.37 | [6] |
Experimental Protocols
Protocol 1: Analysis of Cell Morphology by Phase-Contrast Microscopy
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Drug Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Image Acquisition: At each time point, visualize the cells using a phase-contrast microscope. Capture images of multiple fields of view for each condition.
-
Analysis: Observe and document changes in cell shape, adherence, and the presence of mitotic cells or apoptotic bodies.
Protocol 2: Immunofluorescence Staining of the Microtubule Network
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Drug Treatment: Treat the cells with this compound as described in Protocol 1.
-
Fixation: After the desired incubation time, gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for troubleshooting unexpected morphological changes.
Caption: Simplified signaling pathway affected by this compound.
References
- 1. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A microtubule inhibitor, this compound, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The pharmacokinetics and safety of this compound, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of ABT-751 and Paclitaxel in Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer agents ABT-751 and paclitaxel, with a focus on their efficacy in lung cancer cells. While both drugs target the microtubule network, a critical component for cell division, they do so through distinct mechanisms, leading to different cellular outcomes and potential clinical applications. This document summarizes their mechanisms of action, impact on cellular processes, and available efficacy data, supported by detailed experimental protocols and pathway visualizations.
Introduction to this compound and Paclitaxel
This compound is an orally bioavailable, small-molecule sulfonamide that acts as a microtubule-destabilizing agent.[1][2] It binds to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of microtubules.[1][2] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[2][3] Notably, this compound has shown activity in preclinical models of various cancers, including those that have developed resistance to other microtubule-targeting agents like taxanes.
Paclitaxel , a member of the taxane family of chemotherapeutic drugs, is a well-established anti-cancer agent used in the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).[4][5][6] In contrast to this compound, paclitaxel is a microtubule-stabilizing agent.[4][7][8] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[7][8] This hyper-stabilization of microtubules also leads to a G2/M cell cycle arrest and the induction of apoptosis.[5][9]
Comparative Efficacy and Cellular Effects
Table 1: Comparison of Cellular Effects of this compound and Paclitaxel in Lung Cancer Cells
| Feature | This compound | Paclitaxel |
| Target | β-tubulin (Colchicine-binding site)[1][2] | β-tubulin[7] |
| Mechanism of Action | Inhibits microtubule polymerization (destabilizer)[1] | Stabilizes microtubules (prevents depolymerization)[4][7][8] |
| Cell Cycle Arrest | G2/M phase[2][3] | G2/M phase[5][9] |
| Induction of Apoptosis | Yes[2][3] | Yes[5][9] |
| Activity in Taxane-Refractory Cells | Has shown activity in taxane-refractory NSCLC patients[1][10][11] | Resistance can develop, limiting efficacy[10] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and paclitaxel revolves around the disruption of microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division.
This compound Signaling Pathway
This compound binds to the colchicine site on β-tubulin, preventing the addition of tubulin dimers to the growing microtubule. This leads to a net depolymerization of the microtubule network. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained arrest ultimately triggers the intrinsic apoptotic pathway.
Paclitaxel Signaling Pathway
Paclitaxel binds to a different site on β-tubulin, which stabilizes the microtubule polymer and protects it from disassembly. This leads to the formation of abnormal microtubule bundles and asters during mitosis. The inability of the mitotic spindle to function correctly due to this hyper-stabilization also activates the spindle assembly checkpoint, causing a G2/M arrest and subsequent apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the efficacy of anti-cancer agents like this compound and paclitaxel in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate lung cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or paclitaxel for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Protocol:
-
Cell Treatment: Treat lung cancer cells with the desired concentrations of this compound or paclitaxel for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain the DNA of cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow Diagram:
Protocol:
-
Cell Treatment: Culture and treat lung cancer cells with this compound or paclitaxel for the desired duration.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add a PI staining solution to the cells.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and paclitaxel are effective anti-mitotic agents that induce cell cycle arrest and apoptosis in lung cancer cells by targeting microtubules. Their distinct mechanisms of action—microtubule destabilization by this compound versus stabilization by paclitaxel—provide a basis for their differential activities and potential for use in different clinical scenarios. The observation that this compound may be effective in taxane-refractory cases suggests it could be a valuable therapeutic option for patients who have developed resistance to paclitaxel. Further direct comparative studies are warranted to fully elucidate their relative potencies and to guide the strategic development and application of these microtubule-targeting agents in the treatment of lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis - Wikipedia [en.wikipedia.org]
- 3. Paclitaxel-induced apoptosis in non-small cell lung cancer cell lines is associated with increased caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay for lung cancer cell viability [bio-protocol.org]
- 5. 4.8. Cell Cycle Analysis [bio-protocol.org]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. This compound, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An Annexin V-FITC-Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flow cytometric analysis of cell cycle distribution [bio-protocol.org]
A Comparative Guide: ABT-751 vs. Colchicine in Microtubule Depolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ABT-751 and colchicine, two compounds known to induce microtubule depolymerization by binding to the colchicine-binding site on β-tubulin. The following sections detail their binding characteristics, effects on microtubule polymerization, and cellular consequences, supported by quantitative data and experimental methodologies.
Executive Summary
Both this compound, a novel sulfonamide, and the well-established alkaloid colchicine, target the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of microtubule dynamics ultimately results in cell cycle arrest at the G2/M phase and induction of apoptosis. While both compounds share a common binding site, subtle differences in their interaction with tubulin and their downstream signaling effects may influence their therapeutic potential and toxicity profiles. This compound has been noted to bind more deeply within the β-tubulin pocket and, unlike colchicine, does not interact with the α-subunit.[1] This guide presents a compilation of publicly available data to facilitate a direct comparison of their biochemical and cellular activities.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and colchicine, including their binding affinity to tubulin and their efficacy in inhibiting microtubule polymerization and cell viability.
Table 1: Tubulin Binding Affinity and Microtubule Polymerization Inhibition
| Compound | Target | Binding Affinity (Kᵢ) | Microtubule Polymerization Inhibition (IC₅₀) | Reference |
| This compound | β₃-tubulin | 3.3 µM | 3.1 µM | [2] |
| Colchicine | β-tubulin | Not directly comparable data found | ~1 µM - 10.6 µM | [3] |
Table 2: Cytotoxicity in Human Cancer Cell Lines
| Compound | Cell Line | Cytotoxicity (IC₅₀ / GI₅₀) | Reference |
| This compound | Melanoma Cell Lines | 208.2–1007.2 nM | [4] |
| Colchicine | HT-29 (Colon Cancer) | Dose-dependent reduction in viability | [5] |
| Colchicine | MCF-7 (Breast Cancer) | Significant cell death at 10 and 100 µg/ml |
Mechanism of Action and Signaling Pathways
Both this compound and colchicine function as antimitotic agents by disrupting the dynamic instability of microtubules. Their binding to β-tubulin prevents the polymerization of tubulin dimers into microtubules, a process essential for the formation of the mitotic spindle during cell division.
Binding Site Interaction
While both compounds occupy the colchicine-binding site on β-tubulin, their specific interactions differ. X-ray crystallography studies have revealed that this compound binds more deeply within the hydrophobic pocket of β-tubulin compared to colchicine.[1] Furthermore, this compound's interaction is confined to the β-subunit, whereas colchicine also makes contact with the T5 loop of the α-subunit.[1]
Downstream Signaling Pathways
The disruption of microtubule dynamics by these agents triggers distinct downstream signaling cascades, ultimately leading to apoptosis. This compound has been shown to inhibit the AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[6] In contrast, colchicine-induced apoptosis is mediated through the activation of stress-activated protein kinases (SAPKs), specifically p38 and JNK.[7][8]
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Tubulin Polymerization Assay
This assay measures the extent of microtubule formation in the presence of test compounds.
Protocol:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA), test compounds (this compound, colchicine).
-
Procedure:
-
On ice, a reaction mixture is prepared containing tubulin and GTP in polymerization buffer.
-
The test compound or vehicle control is added to the reaction mixture.
-
The mixture is transferred to a pre-warmed 37°C microplate reader.
-
The absorbance at 340 nm is measured at regular intervals to monitor the increase in turbidity, which corresponds to microtubule polymerization.
-
-
Data Analysis: The rate of polymerization is calculated from the slope of the linear portion of the absorbance curve. The IC₅₀ value is determined as the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits cell growth or induces cell death.
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (this compound or colchicine) or vehicle control.
-
After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content) is added to each well.
-
The absorbance or luminescence is measured using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ or GI₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability or growth.
Cell Cycle Analysis
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are treated with the test compound or vehicle for a specific duration.
-
Fixation and Staining:
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase to remove RNA and stained with a DNA-binding fluorescent dye such as propidium iodide (PI).
-
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.
Conclusion
Both this compound and colchicine are potent inhibitors of microtubule polymerization that act through the colchicine-binding site on β-tubulin. While they share a primary mechanism of action, differences in their binding modes and downstream signaling pathways may have implications for their efficacy and selectivity. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare these two important microtubule-targeting agents. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their binding affinities and biological activities.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p38 and JNK MAPK, but not ERK1/2 MAPK, play important role in colchicine-induced cortical neurons apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
No Cross-Resistance Observed Between ABT-751 and Vinca Alkaloids in Preclinical Models
A comparative analysis of preclinical data indicates that the investigational anti-mitotic agent ABT-751 circumvents the primary mechanism of resistance to vinca alkaloids, suggesting its potential utility in treating tumors that have developed resistance to this class of chemotherapy. This lack of cross-resistance is attributed to their distinct interactions with multidrug resistance (MDR) efflux pumps, particularly P-glycoprotein (P-gp).
This compound, an orally bioavailable sulfonamide, exerts its anti-tumor effect by binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest, and apoptosis.[1][2] In contrast, vinca alkaloids, such as vincristine and vinblastine, bind to a different site on tubulin, the eponymous vinca binding site, to disrupt microtubule dynamics.[1] While both agents target microtubule function, their differing susceptibility to efflux by P-gp is a critical differentiator in the context of drug resistance.
Overcoming P-glycoprotein-Mediated Resistance
A pivotal factor in the development of resistance to vinca alkaloids is the overexpression of the P-gp drug efflux pump, encoded by the MDR1 gene.[3] P-gp actively transports vinca alkaloids out of cancer cells, reducing their intracellular concentration and thereby their cytotoxic efficacy. Preclinical studies have consistently demonstrated that this compound is not a substrate for P-gp.[2][3] Consequently, this compound retains its cytotoxic activity in cell lines that have developed high levels of resistance to P-gp substrates.
Experimental data from a study utilizing a P-gp-overexpressing lung cancer cell line model (DLKP-A) and its parental P-gp-null counterpart (DLKP) illustrates this key difference. While the DLKP-A cells exhibited significant resistance to the P-gp substrates paclitaxel and docetaxel (with resistance folds of 139 and 358, respectively), there was no significant change in the IC50 value for this compound between the two cell lines.[4] This demonstrates that the presence of P-gp does not impact the cytotoxic potency of this compound.[2][4]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of this compound and P-gp substrates in sensitive and resistant cell line models.
| Cell Line | P-gp Expression | Compound | IC50 | Resistance Fold | Reference |
| DLKP | Null | This compound | ~500 nM | - | [4] |
| DLKP-A | Overexpressing | This compound | ~500 nM | ~1 | [4] |
| DLKP | Null | Paclitaxel | ~1 nM | - | [4] |
| DLKP-A | Overexpressing | Paclitaxel | ~139 nM | 139 | [4] |
| DLKP | Null | Docetaxel | ~0.5 nM | - | [4] |
| DLKP-A | Overexpressing | Docetaxel | ~179 nM | 358 | [4] |
Table 1: Comparative IC50 values of this compound and taxanes (as representative P-gp substrates) in P-gp-null (DLKP) and P-gp-overexpressing (DLKP-A) lung cancer cell lines.
Experimental Protocols
Cell Lines and Culture
The DLKP (P-gp-null parental) and DLKP-A (P-gp-overexpressing) lung cancer cell lines were used to assess the impact of P-gp-mediated resistance.[4] Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay
The anti-proliferative effects of this compound, paclitaxel, and docetaxel were determined using a standard colorimetric cell viability assay (e.g., MTT or resazurin-based assays).[4][5] Briefly, cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of the respective drugs and incubated for a specified period (e.g., 72 hours). Cell viability was then assessed by adding the assay reagent and measuring the absorbance or fluorescence according to the manufacturer's instructions. IC50 values, the concentration of drug required to inhibit cell growth by 50%, were calculated from the dose-response curves.[4][5]
Visualizing the Mechanisms of Action and Resistance
The distinct mechanisms of action and susceptibility to P-gp-mediated resistance of this compound and vinca alkaloids can be visualized in the following diagrams.
Figure 1: Differential binding sites of this compound and vinca alkaloids on β-tubulin leading to inhibition of microtubule polymerization.
Figure 2: this compound is not a substrate for the P-gp efflux pump, unlike vinca alkaloids, preventing its removal from the cancer cell.
Figure 3: A generalized workflow for determining the IC50 values of anticancer agents in vitro.
References
- 1. DSpace [researchrepository.ul.ie]
- 2. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Head-to-Head Comparison of ABT-751 and Other Tubulin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the tubulin inhibitor ABT-751 against other prominent agents in its class. We delve into the experimental data, offering a clear comparison of its performance and a detailed look at the methodologies behind the findings.
This compound is an orally bioavailable sulfonamide that acts as an antimitotic agent by inhibiting tubulin polymerization. It specifically binds to the colchicine-binding site on β-tubulin, leading to a disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. A key feature of this compound is its ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to taxanes and vinca alkaloids.
Mechanism of Action: A Visual Representation
Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The following diagram illustrates the primary classes of tubulin inhibitors and their points of interaction.
Performance Data: A Comparative Analysis
The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation. The following tables summarize the IC50 values of this compound and other tubulin inhibitors across various cancer cell lines as reported in preclinical studies.
Head-to-Head Comparison in Melanoma Cell Lines
A study directly comparing this compound with the taxanes, docetaxel and paclitaxel, in a panel of seven melanoma cell lines provides valuable insight into their relative potencies.
| Cell Line | This compound IC50 (nM) | Docetaxel IC50 (nM) | Paclitaxel IC50 (nM) |
| WM-115 | 1007.2 | 2.5 | 6.1 |
| WM-266-4 | 863.5 | 0.8 | 1.8 |
| SK-MEL-28 | 208.2 | 0.07 | 0.32 |
| A375 | 450.7 | 0.4 | 1.1 |
| G-361 | 550.1 | 0.3 | 0.9 |
| HT-144 | 675.4 | 0.6 | 1.5 |
| Malme-3M | 789.3 | 0.5 | 1.3 |
Data sourced from a study on melanoma cell lines.[1][2]
In this context, while the taxanes demonstrated greater potency at lower concentrations, this compound was effective within a clinically achievable serum concentration.[1][2]
Activity in P-gp Overexpressing Cells
The expression of P-glycoprotein (P-gp) is a major mechanism of resistance to many chemotherapy drugs, including taxanes. The following data from a P-gp overexpressing lung cancer cell line model (DLKP-A) and its parental line (DLKP) highlights a key advantage of this compound.
| Cell Line | This compound IC50 (nM) | Docetaxel IC50 (nM) | Paclitaxel IC50 (nM) |
| DLKP (Parental) | 350 | 1.2 | 3.5 |
| DLKP-A (P-gp+) | 420 | >1000 | >1000 |
Data from a P-gp overexpressing cell line model.[1][2]
This data clearly demonstrates that while P-gp overexpression confers significant resistance to docetaxel and paclitaxel, it has a minimal impact on the activity of this compound, confirming that it is not a substrate for this efflux pump.[1][2]
Broader Comparison Across Various Cancer Cell Lines
The following table compiles IC50 values from various studies to provide a broader, albeit indirect, comparison of this compound with other tubulin inhibitors across different cancer types. It is important to note that these values were not all generated in head-to-head experiments and can be influenced by different experimental conditions.
| Drug | Cell Line | Cancer Type | IC50 |
| This compound | BFTC905 | Bladder Cancer | 0.4 µM (72h)[3] |
| J82 | Bladder Cancer | 0.37 µM (72h)[3] | |
| Vincristine | A549 | Lung Cancer | 40 nM[4] |
| MCF-7 | Breast Cancer | 5 nM[4] | |
| SY5Y | Neuroblastoma | 1.6 nM[4] | |
| MCF-7 | Breast Cancer | 10,574 nM (VCR-resistant)[5] | |
| Paclitaxel | Various | Various | 2.5 - 7.5 nM (24h)[6] |
| MDA-MB-231 | Breast Cancer | 0.3 µM[7] | |
| BT-474 | Breast Cancer | 19 nM[7] | |
| NSCLC cell lines | Lung Cancer | 0.027 µM (120h)[8] | |
| Colchicine | BT-12 | Atypical Teratoid/Rhabdoid Tumor | 0.016 µM[9] |
| BT-16 | Atypical Teratoid/Rhabdoid Tumor | 0.056 µM[9] | |
| MDA-MB-231 | Breast Cancer | 1.98 µM (48h)[10] | |
| Combretastatin A-4 | BFTC 905 | Bladder Cancer | < 4 nM[11] |
| TSGH 8301 | Bladder Cancer | < 4 nM[11] | |
| A549 | Lung Cancer | 1.8 µM (analogue XN0502)[12] | |
| 518A2 | Melanoma | 1.8 nM[13] |
Experimental Protocols: A Look at the Methodology
The data presented in this guide is primarily derived from two key experimental assays: the MTT assay for cell viability and the tubulin polymerization assay. Understanding the principles of these assays is crucial for interpreting the results.
Workflow for Determining Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Detailed Protocol:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the tubulin inhibitor. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specific duration, typically ranging from 24 to 72 hours, to allow the drug to exert its effect.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the untreated control. The IC50 value is then calculated by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Workflow for Assessing Tubulin Polymerization
The in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin. This is typically monitored by measuring the change in light scattering or fluorescence over time.
References
- 1. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [researchrepository.ul.ie]
- 3. This compound Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-throughput screening of FDA-approved drugs identifies colchicine as a potential therapeutic agent for atypical teratoid/rhabdoid tumors (AT/RTs) ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01341K [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
ABT-751 efficacy in taxane-resistant versus taxane-sensitive cell lines
A comparative analysis of the efficacy of the novel sulfonamide ABT-751 in taxane-sensitive and taxane-resistant cancer cell lines reveals its potential as a therapeutic agent capable of overcoming common mechanisms of drug resistance. While taxanes are mainstays in chemotherapy, their effectiveness is often limited by the development of resistance, frequently mediated by the overexpression of drug efflux pumps such as P-glycoprotein (P-gp).[1][2] this compound, an orally bioavailable antimitotic agent, demonstrates a distinct advantage in this context by not being a substrate for P-gp, thereby retaining its cytotoxic activity in cells that are resistant to taxanes.[1][3]
Mechanism of Action: A Tale of Two Microtubule Inhibitors
Both taxanes (e.g., paclitaxel, docetaxel) and this compound target the microtubule cytoskeleton, a critical component for cell division, leading to mitotic arrest and subsequent cell death.[1][4] However, they do so via different binding sites and mechanisms. Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for proper mitotic spindle function.[5][6] In contrast, this compound binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin dimers into microtubules.[1][4] This fundamental difference in their interaction with microtubules likely contributes to this compound's ability to bypass taxane resistance mechanisms.
Caption: Comparative signaling pathways of Taxanes and this compound.
Comparative Efficacy: In Vitro Studies
Studies directly comparing the anti-proliferative activity of this compound and taxanes in various cancer cell lines have demonstrated its efficacy, particularly in models of taxane resistance.
A key study evaluated this compound, docetaxel, and paclitaxel in a panel of seven melanoma cell lines and a P-gp-overexpressing lung cancer cell line model (DLKP-A), which is highly resistant to taxanes.[1][3] While the melanoma cell lines were generally more sensitive to taxanes in vitro, with lower IC50 values, this compound's efficacy was notably unaffected by the P-gp overexpression that conferred strong resistance to paclitaxel in the DLKP-A cells.[1][3]
| Cell Line | Drug | IC50 (nM) | Primary Resistance Mechanism |
| Melanoma Panel | |||
| A375 | Docetaxel | 0.8 ± 0.1 | - |
| Paclitaxel | 1.9 ± 0.3 | - | |
| This compound | 489.3 ± 45.1 | - | |
| WM-115 | Docetaxel | 2.5 ± 0.3 | - |
| Paclitaxel | 6.1 ± 1.1 | - | |
| This compound | 1007.2 ± 111.2 | - | |
| WM-266-4 | Docetaxel | 0.07 ± 0.01 | - |
| Paclitaxel | 0.32 ± 0.04 | - | |
| This compound | 897.4 ± 98.7 | - | |
| Taxane-Resistant Model | |||
| DLKP (Parental) | Paclitaxel | 2.8 ± 0.4 | - |
| This compound | 240.1 ± 25.6 | - | |
| DLKP-A (P-gp Overexpressing) | Paclitaxel | >1000 | P-glycoprotein Efflux |
| This compound | 298.5 ± 31.2 | P-glycoprotein Efflux |
Data summarized from O'Donovan et al., Cancer Chemother Pharmacol, 2024.
These findings are significant as they suggest that while taxanes may be more potent in sensitive cells, this compound maintains a clinically relevant level of activity in the presence of P-gp-mediated resistance.[1][3] The IC50 values for this compound in all tested cell lines fall within the achievable serum concentration range for the drug.[1] Furthermore, the addition of this compound to paclitaxel treatment in the resistant cell line model led to a significant decrease in cell proliferation, suggesting a potential to reverse or overcome taxane resistance.[3][7]
Experimental Protocols
Standard methodologies are employed to assess the efficacy of anticancer agents like this compound. Below are detailed protocols for key experiments.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, paclitaxel, or docetaxel for 72 hours. Include a vehicle-only control.
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of the respective drugs for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells and treat with drugs as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Caption: A generalized workflow for in vitro comparison of anticancer agents.
Conclusion
This compound demonstrates significant promise as an antimitotic agent, particularly in the context of taxane-resistant malignancies. Its distinct mechanism of action at the colchicine-binding site of β-tubulin allows it to circumvent P-gp-mediated drug efflux, a common cause of taxane resistance. While in vitro studies show taxanes to be more potent in sensitive cell lines, this compound maintains its efficacy in taxane-resistant models at clinically achievable concentrations.[1][3] These findings, supported by clinical trial data showing this compound is well-tolerated and demonstrates activity in taxane-refractory patients, underscore its potential for further investigation, both as a single agent and in combination therapies for difficult-to-treat, multidrug-resistant cancers.[8][9]
References
- 1. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [researchrepository.ul.ie]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of this compound in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Synergistic Potential of ABT-751 and BRAF Inhibitors in Melanoma: A Comparative Guide
For researchers and professionals in drug development, identifying novel combination therapies is paramount to overcoming treatment resistance in melanoma. This guide explores the potential synergistic effects of combining ABT-751, a microtubule inhibitor, with BRAF inhibitors, a cornerstone of targeted therapy for BRAF-mutant melanoma. While direct clinical data on this specific combination is not yet available, this document synthesizes preclinical evidence from analogous combinations and the established mechanisms of each agent to build a strong rationale for this therapeutic strategy. We present hypothesized experimental outcomes and detailed protocols to guide future research in this promising area.
Rationale for Combination Therapy
BRAF inhibitors, such as vemurafenib and dabrafenib, have revolutionized the treatment of melanomas harboring BRAF V600 mutations. These inhibitors selectively target the mutated BRAF protein, leading to the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway (RAS/RAF/MEK/ERK) and subsequently causing G1 cell-cycle arrest and apoptosis in cancer cells.[1] However, the efficacy of BRAF inhibitor monotherapy is often limited by the development of acquired resistance.[2][3] Resistance mechanisms frequently involve the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K/AKT pathway.[4][5]
This compound is an orally bioavailable sulfonamide that acts as a microtubule-destabilizing agent. It binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization.[6][7] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately apoptosis.[8] Notably, this compound has shown efficacy in preclinical models, including those resistant to other chemotherapies, and it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.[8][9][10]
The primary hypothesis for synergy is a dual blockade of the cell cycle. While BRAF inhibitors induce a G1 arrest, cells that escape this checkpoint could be subsequently targeted by this compound, which induces a G2/M arrest. This two-pronged attack could lead to more profound and durable cancer cell death. This concept is supported by studies on other tubulin inhibitors, such as ABI-274, which have demonstrated strong synergy with the BRAF inhibitor vemurafenib in both sensitive and resistant melanoma cell lines.[11][12]
Signaling Pathways and Drug Mechanisms
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways and the points of intervention for each drug.
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. Evaluation of this compound, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DSpace [researchrepository.ul.ie]
- 11. Synergistic Combination of Novel Tubulin Inhibitor ABI-274 and Vemurafenib Overcome Vemurafenib Acquired Resistance in BRAFV600E Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combination of novel tubulin inhibitor ABI-274 and vemurafenib overcome vemurafenib acquired resistance in BRAFV600E melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of ABT-751: A Comparative Analysis of IC50 Values Across Diverse Cancer Types
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-cancer agent ABT-751 reveals a varying landscape of efficacy across different cancer cell lines, underscoring the importance of tumor-specific evaluation in drug development. This guide consolidates available data on the half-maximal inhibitory concentration (IC50) of this compound, providing researchers, scientists, and drug development professionals with a valuable comparative resource.
This compound, a novel sulfonamide antimitotic agent, functions by binding to the colchicine site on β-tubulin. This interaction disrupts microtubule polymerization, leading to a cascade of events culminating in cell cycle arrest at the G2/M phase and, ultimately, programmed cell death or apoptosis.[1] Notably, its efficacy appears to be unaffected by the overexpression of P-glycoprotein (P-gp), a common mechanism of multi-drug resistance in cancer cells.
Comparative Efficacy of this compound: A Tabular Overview
The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in peer-reviewed literature. It is important to note that experimental conditions can influence these values.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Melanoma | A375 | 316.3 ± 45.9 | [2] |
| Melanoma | HS294T | 208.2 ± 33.1 | [2] |
| Melanoma | LOX-IMVI | 1007.2 ± 139.7 | [2] |
| Melanoma | MALME-3M | 437.8 ± 63.2 | [2] |
| Melanoma | SK-MEL-28 | 632.4 ± 89.5 | [2] |
| Melanoma | SK-MEL-5 | 489.1 ± 78.4 | [2] |
| Melanoma | WM-115 | 289.6 ± 41.7 | [2] |
Further data on the activity of this compound across a broader spectrum of cancer types, including lung, colon, central nervous system, ovarian, renal, prostate, and breast cancers, is available from its screening against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). Researchers are encouraged to consult this public database for a more extensive overview of its activity profile.
Unraveling the Mechanism of Action: A Signaling Pathway Perspective
This compound's primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] This disruption triggers a cell cycle checkpoint at the G2/M phase, preventing the cell from entering mitosis. The prolonged arrest at this stage initiates downstream signaling cascades that lead to apoptosis. Key molecular players in this process include the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, which are often upregulated following G2/M arrest. This ultimately leads to the activation of the caspase cascade, the executioners of apoptosis.
Furthermore, some studies suggest that this compound can also induce autophagy, a cellular self-degradation process, through the inhibition of the AKT/mTOR signaling pathway. This dual mechanism of inducing both apoptosis and autophagy highlights the complex cellular response to this microtubule-targeting agent.
Experimental Corner: Methodologies for IC50 Determination
The IC50 values presented in this guide are typically determined using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. Below is a generalized protocol for determining the IC50 of a compound in adherent cancer cell lines.
Experimental Workflow: MTT Assay
Detailed Protocol: MTT Assay for Adherent Cells
-
Cell Seeding: Plate adherent cells in a 96-well microtiter plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the treated plates for a period that allows for the assessment of cytotoxicity, typically 48 to 72 hours.
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.[3][4]
References
Safety Operating Guide
Essential Guide to the Safe Disposal of ABT-751
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ABT-751 are paramount to ensuring laboratory safety and environmental protection. As an antimitotic agent and a sulfonamide, this compound requires specific procedures for its disposal due to its cytotoxic nature. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to handle this compound with the appropriate safety measures. Due to its potential hazards, personnel should always wear appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a lab coat or gown, and eye protection. All handling of this compound and its waste should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.
This compound Waste Classification
All materials that have come into contact with this compound are to be considered hazardous chemical waste. This includes:
-
Unused or expired this compound powder
-
Stock solutions and dilutions
-
Contaminated laboratory supplies (e.g., pipette tips, vials, flasks)
-
Contaminated Personal Protective Equipment (PPE)
-
Spill cleanup materials
This waste must be segregated from general laboratory waste to ensure it is disposed of correctly.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the safe disposal of waste containing this compound. Adherence to these steps is critical for regulatory compliance and safety.
1. Waste Segregation and Collection:
-
At the point of generation, immediately segregate all this compound waste from other waste streams.
-
Use designated, leak-proof, and chemically resistant containers for collecting solid and liquid this compound waste. These containers should be clearly labeled as "Hazardous Waste," with the chemical name "this compound" and a description of the contents (e.g., "Solid Waste," "Aqueous Waste").[1][2]
2. Container Management:
-
Keep waste containers securely closed except when adding waste.[2]
-
Do not overfill containers; they should be sealed when approximately three-quarters full to prevent spills.[3]
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[1][2]
3. Disposal of Contaminated Materials:
-
Sharps: Needles and syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated "black" bulk waste container if they contain any residual drug.[4] If completely empty with no visible residue, they may be placed in a standard sharps container, but institutional policy should be confirmed.[4]
-
Labware: Disposable labware (e.g., pipette tips, plastic tubes) contaminated with this compound should be placed in the solid hazardous waste container.
-
Glassware: Reusable glassware should be decontaminated. A common procedure involves triple-rinsing with a suitable solvent capable of dissolving this compound (such as DMSO, followed by ethanol and then water). The rinsate from this process must be collected and disposed of as liquid hazardous waste.[2]
-
PPE: Used gloves, gowns, and other disposable PPE should be placed in the designated solid hazardous waste container.[4]
4. Decontamination of Work Surfaces:
-
After handling this compound, all work surfaces must be thoroughly decontaminated.
-
A recommended procedure involves an initial cleaning with a detergent solution, followed by a rinse with water, and then a final wipe-down with 70% isopropyl alcohol.[3] All cleaning materials must be disposed of as solid hazardous waste.[3]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste containers.[1][3]
-
Ensure all required documentation is completed according to your institution's and local regulations.[3]
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[2]
Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Method |
| Solid this compound Waste | Labeled, sealed, leak-proof container | Collection by EHS for incineration |
| Liquid this compound Waste | Labeled, sealed, leak-proof container | Collection by EHS for incineration |
| Contaminated Sharps | Puncture-resistant "black" container | Collection by EHS for incineration |
| Contaminated Labware | Labeled, sealed, leak-proof container | Collection by EHS for incineration |
| Decontamination Rinsate | Labeled, sealed, leak-proof container | Collection by EHS for incineration |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
